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  • Product: 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine
  • CAS: 89250-32-8

Core Science & Biosynthesis

Foundational

Molecular structure and properties of 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine

An In-Depth Technical Guide to the Molecular Structure and Properties of 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine Abstract This technical guide provides a comprehensive framework for the characterization of the nov...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Properties of 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine

Abstract

This technical guide provides a comprehensive framework for the characterization of the novel chemical entity 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine. Given its recent emergence, this document outlines a systematic, multi-disciplinary approach to elucidate its structure, define its physicochemical properties, and explore its potential biological activities. We present a series of detailed protocols and theoretical considerations, from chemical synthesis and structural verification to computational modeling and initial biological screening. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and unlock the potential of this and similar aminothiazole derivatives.

Introduction: The Rationale for Investigation

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs and clinical candidates. Its prevalence stems from its ability to act as a versatile pharmacophore, capable of engaging in multiple types of non-covalent interactions with biological targets, most notably protein kinases. The specific molecule of interest, 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine, combines this potent core with two key substituents: an N-methyl group on the amine and a 3-aminophenyl group at the 4-position.

  • The N-methyl group can significantly alter the molecule's hydrogen bonding capacity, pKa, and metabolic stability compared to its primary amine analog.

  • The 3-aminophenyl substituent introduces a versatile functional group that can serve as a hydrogen bond donor/acceptor or as a synthetic handle for further derivatization, potentially influencing target selectivity and pharmacokinetic properties.

This guide provides the foundational blueprint for a comprehensive investigation into this molecule, establishing the necessary groundwork for any subsequent drug discovery program.

Synthesis and Structural Elucidation

The first principle in characterizing a novel compound is to ensure its unambiguous synthesis and structural verification. The proposed synthetic route is based on the well-established Hantzsch thiazole synthesis.

Proposed Synthetic Workflow

The synthesis can be logically approached in two main steps: the formation of a key intermediate, an α-haloketone, followed by its condensation with a substituted thiourea.

G A 3-Aminoacetophenone (Starting Material) B Bromination (e.g., NBS, AcOH) A->B Step 1 C 2-Bromo-1-(3-aminophenyl)ethan-1-one (α-haloketone intermediate) B->C E Hantzsch Thiazole Synthesis (Cyclocondensation) C->E D N-Methylthiourea (Reagent) D->E Step 2 F 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine (Final Product) E->F G Purification (Column Chromatography) F->G H Structural Verification G->H

Caption: Proposed synthetic workflow for 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine.

Experimental Protocol: Synthesis

Materials: 3-aminoacetophenone, N-Bromosuccinimide (NBS), Acetic Acid (AcOH), N-Methylthiourea, Ethanol (EtOH).

Step 1: Synthesis of 2-Bromo-1-(3-aminophenyl)ethan-1-one (Intermediate C)

  • Dissolve 3-aminoacetophenone (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated NaHCO₃ solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude α-haloketone.

Step 2: Cyclocondensation to form the Final Product (F)

  • Dissolve the crude 2-bromo-1-(3-aminophenyl)ethan-1-one (1.0 eq) in ethanol.

  • Add N-methylthiourea (1.1 eq) to the solution.

  • Reflux the mixture for 8-12 hours until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and concentrate the solvent in vacuo.

  • Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic phase over Na₂SO₄ and concentrate.

Step 3: Purification (G)

  • Purify the crude product using silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine.

Structural Verification Workflow

A multi-technique approach is mandatory for unambiguous structure confirmation.

G Start Purified Compound MS Mass Spectrometry (MS) - Confirm Molecular Weight - Isotopic Pattern Start->MS NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) - Confirm Connectivity - Proton/Carbon Environment Start->NMR IR Infrared (IR) Spectroscopy - Identify Functional Groups (N-H, C=N, C-S) Start->IR HPLC HPLC Analysis - Assess Purity (>95%) Start->HPLC End Structure Confirmed MS->End NMR->End IR->End HPLC->End

Caption: Analytical workflow for structural verification and purity assessment.

Predicted Analytical Data

The following table summarizes the expected data from structural analysis. This serves as a benchmark for experimental results.

Technique Expected Observations Rationale
Mass Spec (ESI+) Predicted [M+H]⁺ = 220.0803For C₁₀H₁₁N₃S, this confirms the elemental composition.
¹H NMR (DMSO-d₆) δ ~7.0-7.5 (m, Ar-H), ~6.8 (s, Thiazole-H), ~5.5 (br s, Ar-NH₂), ~3.0 (d, N-CH₃), ~8.0 (q, NH-CH₃)Chemical shifts are estimated based on substituent effects. The splitting of the N-CH₃ (doublet) and NH (quartet) confirms their coupling.
¹³C NMR (DMSO-d₆) δ ~168 (C=N), ~150 (Ar-C-N), ~140 (Thiazole C4), ~105-130 (Ar-C), ~100 (Thiazole C5), ~31 (N-CH₃)Provides a carbon map of the molecule, confirming the thiazole and phenyl rings.
IR (KBr Pellet) ~3400-3200 cm⁻¹ (N-H str), ~1600 cm⁻¹ (C=N str), ~1550 cm⁻¹ (N-H bend)Confirms the presence of primary and secondary amine functional groups.
HPLC Purity >95% peak areaEnsures the sample is suitable for biological and physicochemical testing.

Physicochemical Property Profiling

Understanding the physicochemical properties of a compound is critical for predicting its behavior in biological systems and guiding formulation development.

Key Parameters and Their Importance
Parameter Importance in Drug Discovery Target Value
Aqueous Solubility Impacts absorption, distribution, and formulation. Poor solubility is a major cause of compound attrition.> 50 µM
Lipophilicity (LogP/LogD) Governs membrane permeability, protein binding, and metabolism. A balanced value is crucial.LogD₇.₄ = 1-3
Ionization Constant (pKa) Determines the charge state of the molecule at physiological pH, affecting solubility, permeability, and target binding.Basic pKa: 6-8
Experimental Protocols

Protocol 3.2.1: Kinetic Aqueous Solubility Measurement (Nephelometry)

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • In a 96-well plate, add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS), pH 7.4, in triplicate. This creates a final concentration of 100 µM.

  • Shake the plate for 2 hours at room temperature.

  • Measure the turbidity (light scattering) of each well using a nephelometer.

  • Compare the reading to a calibration curve of known concentration standards to determine the solubility limit.

Protocol 3.2.2: Lipophilicity (LogD) by Shake-Flask Method

  • Prepare a buffered aqueous phase (pH 7.4) and an immiscible organic phase (n-octanol).

  • Add a known amount of the compound to a vial containing equal volumes of both phases.

  • Vortex vigorously for 30 minutes to allow for partitioning.

  • Centrifuge the vial to ensure complete phase separation.

  • Carefully sample each phase and determine the compound concentration in each using HPLC-UV.

  • Calculate LogD₇.₄ as: Log10([Concentration in Octanol] / [Concentration in Aqueous]).

Computational and In Vitro Biological Evaluation

With a confirmed structure and defined physicochemical profile, the next logical step is to explore the compound's potential biological activity. This begins with computational predictions and proceeds to targeted in vitro screening.

In Silico Target Prediction

Before committing to expensive wet-lab experiments, computational tools can predict likely biological targets. The structural similarity of our compound to known kinase inhibitors makes this a primary hypothesis.

  • Methodology: Utilize target prediction software (e.g., SwissTargetPrediction, SuperPred) which operates on the principle of chemical similarity. The 2D structure of the molecule is used as a query to screen against databases of known ligands with annotated biological targets.

  • Expected Outcome: A ranked list of potential protein targets, with a high probability of including various protein kinases (e.g., ABL, SRC, VEGFR).

In Vitro Biological Screening Workflow

A tiered approach is recommended to efficiently screen for activity and assess potential liabilities.

G Start Compound with Confirmed Structure & Purity Tier1 Tier 1: Primary Screening - Broad Kinase Panel (e.g., 50 kinases at 1µM) - Cytotoxicity Screen (e.g., HeLa, HepG2 cells) Start->Tier1 Decision1 Hit Identified? Tier1->Decision1 Tier2 Tier 2: Hit Confirmation & Selectivity - IC₅₀ Determination for Primary Hits - Expanded Selectivity Profiling Decision1->Tier2 Yes No No Activity (Archive/Repurpose) Decision1->No No Decision2 Potent & Selective? Tier2->Decision2 Tier3 Tier 3: Mechanism of Action - Cellular Target Engagement Assays - Downstream Signaling Analysis (Western Blot) Decision2->Tier3 Yes Decision2->No No End Lead Candidate Progression Tier3->End

Caption: Tiered workflow for in vitro biological evaluation of the target compound.

Experimental Protocol: Kinase Inhibition Assay (Example: ADP-Glo™)

This protocol describes a luminescent assay to quantify kinase activity, which is a common method for primary screening.

  • Reaction Setup: In a 384-well plate, set up the kinase reaction including the specific kinase enzyme, its substrate (e.g., a generic peptide), and ATP in a kinase buffer.

  • Compound Addition: Add the test compound (4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine) at a fixed concentration (e.g., 1 µM for primary screening) or in a dose-response curve (e.g., 10 µM to 1 nM) for IC₅₀ determination. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at 30 °C for 1 hour to allow the kinase reaction to proceed.

  • ATP Depletion Measurement: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used in a

Exploratory

Biological targets and mechanism of action for N-methyl-1,3-thiazol-2-amine analogs

An In-depth Technical Guide to the Biological Targets and Mechanism of Action for N-methyl-1,3-thiazol-2-amine Analogs Authored by: A Senior Application Scientist Abstract The N-methyl-1,3-thiazol-2-amine scaffold repres...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Targets and Mechanism of Action for N-methyl-1,3-thiazol-2-amine Analogs

Authored by: A Senior Application Scientist

Abstract

The N-methyl-1,3-thiazol-2-amine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide provides a comprehensive exploration of the biological targets and mechanisms of action for analogs of N-methyl-1,3-thiazol-2-amine. We will delve into the key molecular targets that underpin their therapeutic potential, with a particular focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the causality behind experimental choices and providing detailed methodologies for the evaluation of these promising compounds.

Introduction: The Versatility of the Thiazole Scaffold

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is present in a variety of clinically approved drugs and natural products, highlighting its significance in drug discovery.[1][2] The unique electronic properties and synthetic tractability of the thiazole nucleus allow for extensive chemical modifications, enabling the fine-tuning of pharmacological profiles.[1] N-methyl-1,3-thiazol-2-amine analogs, in particular, have garnered significant attention due to their diverse biological activities, which include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3][4] This guide will systematically dissect the molecular interactions and cellular consequences of these compounds.

Key Biological Targets and Mechanisms of Action

The therapeutic effects of N-methyl-1,3-thiazol-2-amine analogs are a direct result of their interaction with specific biological macromolecules. The following sections will detail the primary targets and the subsequent mechanisms of action.

Anticancer Activity

Thiazole derivatives have emerged as a promising class of anticancer agents by targeting various hallmarks of cancer.[1]

A prominent mechanism of action for several N-aryl-1,3-thiazol-2-amine analogs is the inhibition of tubulin polymerization.[5][6] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, motility, and intracellular transport.[5] By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[5]

  • Causality of Experimental Choice: The decision to investigate tubulin polymerization is often driven by the structural similarity of the test compounds to known colchicine binding site inhibitors like combretastatin A-4.[5] Initial cytotoxicity screening against a panel of cancer cell lines often reveals potent antiproliferative activity, prompting further mechanistic studies.

Many signaling pathways that are constitutively active in cancer cells are driven by kinases. N-methyl-1,3-thiazol-2-amine analogs have been developed as potent inhibitors of several key kinases.

  • PI3K/mTOR Dual Inhibition: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[1][7] Certain thiazole derivatives have been designed to dually inhibit PI3K and mTOR, offering a more comprehensive blockade of this pathway and potentially overcoming resistance mechanisms.[7]

  • VEGFR-2/KDR Kinase Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2 or KDR) is a key mediator of this process.[8] N-(1,3-thiazol-2-yl)pyridin-2-amines have been identified as potent inhibitors of KDR kinase, thereby blocking angiogenesis.

  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy. Some thiazole-based compounds have been shown to inhibit EGFR signaling, leading to reduced cancer cell proliferation.[9]

Cancer cells often exhibit altered metabolism, characterized by increased glycolysis even in the presence of oxygen (the Warburg effect). Lactate dehydrogenase A (LDHA) is a key enzyme in this process, converting pyruvate to lactate. Inhibition of hLDHA by thiazole derivatives represents a promising strategy to target cancer metabolism.[10]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Thiazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[11][12]

The mechanism of antimicrobial action often involves the inhibition of enzymes that are crucial for bacterial survival.

  • DNA Gyrase: This enzyme is essential for DNA replication in bacteria. Inhibition of DNA gyrase by thiazole-based compounds leads to bacterial cell death.[9]

  • Other Enzymes: Molecular docking studies suggest that thiazole analogs can bind to the active sites of other essential enzymes such as Enoyl ACP reductase, Lipid A, Pyridoxal kinase, and type I DHQase.[11]

Anti-inflammatory Activity

Inflammation is a key pathological feature of many diseases. Thiazole derivatives have shown promise as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.[1]

  • COX-1 and COX-2 Inhibition: These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. By inhibiting COX-1 and COX-2, thiazole analogs can reduce inflammation and pain.[1]

Neuroprotective Activity

The potential of thiazole derivatives in treating neurodegenerative diseases is an emerging area of research.

  • Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down the neurotransmitter acetylcholine.[1][6] Inhibition of these enzymes by thiazole compounds can increase acetylcholine levels in the brain, which is a therapeutic strategy for conditions like Alzheimer's disease.[1]

Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the biological activity of N-methyl-1,3-thiazol-2-amine analogs.

In Vitro Cytotoxicity Assessment: MTT Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, cell viability.[1][9]

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Step-by-Step Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.[9]

    • Compound Treatment: Prepare serial dilutions of the thiazole analogs in cell culture medium. Add the diluted compounds to the wells and incubate for 24, 48, or 72 hours.[9] Include untreated cells as a negative control and a known anticancer drug as a positive control.

    • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[9]

    • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.[9]

Enzyme Inhibition Assays

These assays are crucial for confirming direct interaction with a molecular target.

  • Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[1]

  • Step-by-Step Protocol:

    • Pre-incubate the test compounds with COX-1 or COX-2 enzyme.

    • Initiate the reaction by adding arachidonic acid.

    • Monitor the absorbance of oxidized TMPD to determine the enzyme activity.[1]

  • Principle: These assays typically measure the phosphorylation of a substrate by the kinase. This can be detected using various methods, including radioactivity, fluorescence, or luminescence.

  • General Protocol:

    • Incubate the kinase, substrate, and ATP with varying concentrations of the inhibitor.

    • Stop the reaction and quantify the amount of phosphorylated substrate.

    • Determine the IC50 value of the inhibitor.

Tubulin Polymerization Assay
  • Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically.

  • Step-by-Step Protocol:

    • Incubate purified tubulin with GTP and varying concentrations of the test compound at 37°C.

    • Monitor the increase in absorbance at 340 nm over time.

    • Inhibitors of tubulin polymerization will prevent or reduce the increase in absorbance.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
  • Principle: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[1]

  • Broth Microdilution Method:

    • Prepare serial dilutions of the thiazole compounds in a 96-well plate containing microbial growth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plate overnight at an appropriate temperature.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Data Presentation

Quantitative data from these assays should be summarized in a clear and concise manner to facilitate comparison between different analogs.

CompoundTarget Cell Line/EnzymeIC50 (µM)Reference
Analog 1 MCF-7 (Breast Cancer)5.36[13]
Analog 2 HepG2 (Liver Cancer)7.90[10]
Analog 3 VEGFR-20.15[8]
Analog 4 PI3Kα0.50[7]
Analog 5 E. coli (MIC)6.25[11]

Visualization of Pathways and Workflows

Visual representations are essential for understanding complex biological processes and experimental designs.

G cluster_0 Anticancer Mechanisms cluster_1 Cell Cycle & Proliferation cluster_2 Signaling Pathways Thiazole N-methyl-1,3-thiazol-2-amine Analog Tubulin Tubulin Thiazole->Tubulin Inhibits Polymerization PI3K_mTOR PI3K/mTOR Thiazole->PI3K_mTOR Inhibits VEGFR2 VEGFR-2 Thiazole->VEGFR2 Inhibits Microtubules Microtubule Disruption G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Cell_Growth Cell Growth & Survival Angiogenesis Angiogenesis G start Start: Synthesized Thiazole Analog cytotoxicity In Vitro Cytotoxicity (MTT Assay) start->cytotoxicity target_id Target Identification (e.g., Kinase Panel) cytotoxicity->target_id If Active enzyme_assay Enzyme Inhibition Assay (IC50) target_id->enzyme_assay cell_based Cell-Based Mechanistic Assays (e.g., Cell Cycle) enzyme_assay->cell_based in_vivo In Vivo Efficacy (Xenograft Model) cell_based->in_vivo end Lead Optimization in_vivo->end

Caption: A generalized workflow for the preclinical evaluation of novel thiazole analogs.

Conclusion

N-methyl-1,3-thiazol-2-amine and its analogs represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their ability to interact with a diverse range of molecular targets, including tubulin, kinases, and essential microbial enzymes, underscores their therapeutic potential. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation and development of these compounds. As our understanding of the complex signaling networks that drive disease progresses, the strategic design and evaluation of novel thiazole derivatives will undoubtedly continue to be a fruitful area of research in the quest for new and effective therapies.

References

  • BenchChem. (n.d.). Potential Therapeutic Targets of Thiazole Derivatives: An In-depth Technical Guide.
  • Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 12(4), e0175525.
  • BenchChem. (n.d.). Methyl[2-(1,3-thiazol-2-yl)ethyl]amine.
  • ResearchGate. (n.d.). Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation.
  • El-Sayed, N. N. E., et al. (2020). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Advances, 10(63), 38445-38461.
  • Ali, S. H., & Sayed, A. R. (2020). Review of the synthesis and biological activity of thiazoles. Synthetic Communications, 51(1), 1-28.
  • Singh, P., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega, 8(20), 17923-17937.
  • BenchChem. (n.d.). Discovery and synthesis of novel thiazole-based compounds.
  • Bilodeau, M. T., et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-2945.
  • El-Naggar, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306.
  • Jain, N., & Singh, B. (2016). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. International Journal of Pharmaceutical Sciences and Research, 7(11), 4346-4363.
  • Kublickiene, K., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000-15018.
  • Li, Y., et al. (2025). Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. Journal of Medicinal Chemistry.
  • El-Metwaly, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475.
  • Hassan, A. S., et al. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 13(11), 8049-8060.
  • A. A., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Advanced Research in Applied Sciences and Engineering Technology, 22(1), 1-13.
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Sources

Foundational

An In-depth Technical Guide to the Physicochemical Characteristics of 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals Introduction The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] Its derivatives have shown promise in various therapeutic areas, including oncology.[2][3][4] This guide focuses on a specific derivative, 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine, a molecule of significant interest in drug discovery programs. Understanding its physicochemical properties is paramount for predicting its behavior in biological systems, guiding formulation development, and optimizing its therapeutic potential. This document provides a comprehensive analysis of its key characteristics, blending theoretical principles with practical considerations for the research and development professional.

Molecular Structure and Core Physicochemical Properties

The foundational attributes of a molecule dictate its macroscopic behavior. For 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine, these properties are influenced by its three key structural components: the 2-(N-methylamino)thiazole core, the phenyl ring, and the amino group at the meta position.

Structural and Molecular Data
PropertyValueSource/Method
IUPAC Name 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine-
CAS Number 89250-32-8Vendor Information
Molecular Formula C₁₀H₁₁N₃SCalculated
Molecular Weight 205.28 g/mol Calculated
Predicted XlogP 1.6PubChem CID 236428 (for the un-methylated analog)[5]

The predicted octanol-water partition coefficient (XlogP) suggests a moderate lipophilicity, a crucial factor for membrane permeability and overall pharmacokinetic profile.

Solubility Profile: A Critical Parameter for Drug Delivery

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The solubility of 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine is expected to be influenced by several factors:

  • Solvent Polarity : Generally, 2-aminothiazole derivatives are more soluble in polar solvents.[6][7] The presence of nitrogen and sulfur atoms allows for favorable interactions with polar media.

  • pH-Dependence : The molecule possesses two basic centers: the aniline-like amino group on the phenyl ring and the 2-amino group on the thiazole ring. In acidic conditions, these groups can be protonated, leading to a significant increase in aqueous solubility.[6]

  • Hydrogen Bonding : The primary amine on the phenyl ring and the secondary amine on the thiazole ring can act as both hydrogen bond donors and acceptors, contributing to its solubility in protic solvents like water and alcohols.[6]

  • Crystal Lattice Energy : For solid forms, the energy of the crystal lattice will also play a significant role in its solubility.

Improving the aqueous solubility of 2-aminothiazole derivatives is a common goal in drug development to enhance their therapeutic efficacy.[2]

Acid-Base Properties: Understanding Ionization States

The pKa values of a compound are fundamental to understanding its behavior in different pH environments, such as those found in the gastrointestinal tract and various cellular compartments. For 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine, we can predict the pKa based on its constituent functional groups: the 2-aminothiazole and the meta-substituted aniline.

  • 2-Aminothiazole Moiety : The pKa of the parent 2-aminothiazole is approximately 5.39.[8][9] This reflects the equilibrium between the neutral form and its protonated form on the ring nitrogen.

  • Aniline Moiety : The pKa of aniline is around 4.6.[10] The position of the substituent on the phenyl ring influences this value. For m-substituted anilines, the electronic effects of the substituent play a key role.[8][9]

The interplay of these two basic centers will determine the overall ionization profile of the molecule at physiological pH (around 7.4), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Spectroscopic Characterization: Elucidating the Molecular Fingerprint

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.

Infrared (IR) Spectroscopy

The IR spectrum of 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine is expected to show characteristic absorption bands for its functional groups:

  • N-H Stretching :

    • The primary aromatic amine (on the phenyl ring) will exhibit two bands in the region of 3400-3300 cm⁻¹ (asymmetric stretch) and 3330-3250 cm⁻¹ (symmetric stretch).[11]

    • The secondary amine (N-methyl on the thiazole ring) will show a single, weaker band around 3350-3310 cm⁻¹.[11]

  • C-N Stretching :

    • The aromatic C-N stretch is expected in the 1335-1250 cm⁻¹ region.[11]

    • The C-N stretch of the N-methyl group will likely appear in the 1250–1020 cm⁻¹ range.[11]

  • Aromatic C-H and C=C Stretching : Characteristic bands for the substituted benzene and thiazole rings will also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom.

  • ¹H NMR :

    • Aromatic Protons : The protons on the 3-aminophenyl group will appear as a complex multiplet in the aromatic region (typically δ 6.5-8.0 ppm).

    • Thiazole Proton : The single proton on the thiazole ring (at position 5) will likely be a singlet in the aromatic region.

    • N-H Protons : The signals for the NH₂ and NH-methyl protons can be broad and their chemical shifts will be dependent on the solvent and concentration. The addition of D₂O would lead to the disappearance of these signals.[12]

    • N-Methyl Protons : The methyl group attached to the nitrogen will appear as a singlet, likely in the δ 2.5-3.5 ppm range.

  • ¹³C NMR :

    • The spectrum will show distinct signals for each of the 10 carbon atoms. The carbons of the aromatic rings will resonate at lower field (δ 100-150 ppm), while the N-methyl carbon will be at a higher field. The carbon of the thiazole ring attached to the two nitrogen atoms (C2) will have a characteristic chemical shift.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (205.28). Fragmentation may involve cleavage of the bond between the phenyl and thiazole rings, as well as loss of the methyl group.

Stability and Reactivity Considerations

The stability of 2-aminothiazole derivatives is an important consideration, especially for drug storage and formulation.

  • Stability in Solution : Some 2-aminothiazoles have shown instability in DMSO stock solutions, undergoing degradation over time.[13] It is crucial to assess the stability of 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine in commonly used solvents for biological assays.

  • Reactivity :

    • The amino groups are nucleophilic and can participate in various reactions. The exocyclic amino group of 2-aminothiazoles can react with electrophiles.[14]

    • The thiazole ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene.

Synthesis and Characterization Workflow

The synthesis of 4-aryl-2-aminothiazoles typically follows the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea derivative. A plausible synthetic route for 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine and the subsequent characterization workflow is outlined below.

G cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization 3-Nitroacetophenone 3-Nitroacetophenone 2-Bromo-1-(3-nitrophenyl)ethan-1-one 2-Bromo-1-(3-nitrophenyl)ethan-1-one 3-Nitroacetophenone->2-Bromo-1-(3-nitrophenyl)ethan-1-one Bromination N-Methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine N-Methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine 2-Bromo-1-(3-nitrophenyl)ethan-1-one->N-Methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine Hantzsch Synthesis (with N-methylthiourea) Target Compound 4-(3-aminophenyl)-N-methyl- 1,3-thiazol-2-amine N-Methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine->Target Compound Reduction of Nitro Group Purification Purification Target Compound->Purification Chromatography Structural Confirmation NMR, MS, IR Purification->Structural Confirmation Purity Assessment HPLC Structural Confirmation->Purity Assessment

Caption: A general workflow for the synthesis and characterization of the target compound.

Biological Context and Relevance in Drug Development

Derivatives of 4-(3-aminophenyl)thiazol-2-amine have demonstrated significant potential as anticancer agents. Specifically, the N-acetylated analog, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, and its derivatives have shown high in vitro potency against both sensitive and resistant cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia.[3][4][15] These compounds have been shown to induce cell death through apoptosis and autophagy.[3]

The physicochemical properties of 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine are therefore of high interest as they will directly impact its potential as a drug candidate. Its solubility will influence formulation and bioavailability, its pKa will affect its absorption and cellular uptake, and its stability will be critical for its development as a pharmaceutical product.

Conclusion

While specific experimental data for 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine is not extensively documented in the public domain, a comprehensive understanding of its physicochemical characteristics can be derived from the well-established chemistry of its constituent functional groups and related analogs. This guide provides a framework for researchers and drug development professionals to anticipate its behavior, design appropriate experimental plans for its characterization, and ultimately unlock its therapeutic potential. The insights into its structure, solubility, ionization, spectroscopic profile, and stability are critical for advancing this promising molecule through the drug discovery pipeline.

References

  • Solubility of Thiazol-2-amine. Solubility of Things. [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. [Link]

  • pKa Data Compiled by R. Williams. pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. [Link]

  • 2-Aminothiazole. Wikipedia. [Link]

  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. PMC. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. [Link]

  • 2-Aminothiazole | C3H4N2S | CID 2155. PubChem. [Link]

  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi. Organic Chemistry Data. [Link]

  • Table 2 pK a Values for substituted anilinium ions in DMSO. ResearchGate. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. [Link]

  • Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. PubMed. [Link]

  • Substituent Effects on the Physical Properties and pKa of Aniline. AFIT Scholar. [Link]

  • IR: amines. University of California, Los Angeles. [Link]

  • Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Angewandte Chemie. [Link]

  • Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. ACS Omega. [Link]

  • (PDF) Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. ResearchGate. [Link]

  • N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. ISCA. [Link]

  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PMC. [Link]

  • 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. MDPI. [Link]

  • 3-(2-Aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione as an Ecofriendly Sulphur Transfer Agent to Prepare Alkanethiols in High Yield and High Purity. PMC. [Link]

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • 4-(3-aminophenyl)-1,3-thiazol-2-amine. PubChemLite. [Link]

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Exploratory

Technical Assessment: Toxicology and Safety Profile of 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine

Document Type: Technical Safety Monograph Subject: 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine (Scaffold Analysis) Intended Audience: Medicinal Chemists, Toxicologists, and Drug Safety Officers Executive Summary & Com...

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Technical Safety Monograph Subject: 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine (Scaffold Analysis) Intended Audience: Medicinal Chemists, Toxicologists, and Drug Safety Officers

Executive Summary & Compound Characterization

The compound 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine represents a privileged pharmacophore in drug discovery, frequently utilized as a core scaffold for Cyclin-Dependent Kinase (CDK) inhibitors , Fascin inhibitors (anti-metastatic agents), and antimicrobial candidates.

While offering potent biological activity, this structure presents specific toxicological liabilities driven by two reactive motifs: the electron-rich thiazole ring and the primary aniline substituent . This guide provides a mechanistic toxicology assessment, moving beyond basic safety data to explore metabolic bioactivation pathways, genotoxicity risks, and experimental de-risking strategies.

Physicochemical & Structural Analysis
PropertyValue / DescriptionImplication
Molecular Formula C₁₀H₁₁N₃SLow molecular weight fragment (<300 Da).
Structural Alerts 3-Aminophenyl (Aniline); 2-AminothiazoleHigh risk for metabolic activation and genotoxicity.
Lipophilicity (cLogP) ~2.0 – 2.5 (Predicted)Moderate membrane permeability; likely CYP substrate.
Solubility Moderate (pH dependent)Basic secondary amine (N-methyl) aids solubility at acidic pH.
Key Liability Bioactivation Susceptible to CYP450-mediated oxidation to reactive electrophiles.

Mechanistic Toxicology Profile

The Aniline Liability: Genotoxicity & Hematotoxicity

The 3-aminophenyl (meta-aniline) moiety is a critical structural alert. In vivo, primary aromatic amines are frequently metabolized by hepatic CYP450s (specifically CYP1A2) into N-hydroxyarylamines .

  • Mechanism: These N-hydroxylated metabolites can undergo Phase II conjugation (O-acetylation or O-sulfation) to form unstable nitrenium ions.

  • Consequence: Nitrenium ions are potent electrophiles that covalently bind to DNA (specifically guanine residues), leading to Ames positive results (mutagenicity) and potential carcinogenicity.

  • Secondary Risk: Oxidation to nitroso-derivatives can induce methemoglobinemia (hematotoxicity), a known class effect of anilines.

The Thiazole Liability: Reactive Metabolite Formation

The 2-aminothiazole core is not metabolically inert. Research indicates that thiazole rings, particularly those with electron-donating amino substituents, are prone to bioactivation.

  • S-Oxidation: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or sulfone, which may destabilize the ring.

  • Epoxidation: The C4-C5 double bond is susceptible to CYP-mediated epoxidation. The resulting epoxide is highly reactive and can open to form an

    
    -thioketone or covalently bind to hepatic proteins (glutathione depletion), leading to idiosyncratic drug-induced liver injury (DILI) .
    
Visualizing the Bioactivation Pathways

The following diagram illustrates the dual metabolic risks associated with this scaffold.

Bioactivation compound Parent Compound (4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine) n_hydroxy N-Hydroxy Metabolite (CYP1A2 Oxidation) compound->n_hydroxy Aniline Oxidation epoxide Thiazole Epoxide / S-Oxide (CYP450 Oxidation) compound->epoxide Thiazole Oxidation nitrenium Nitrenium Ion (Highly Electrophilic) n_hydroxy->nitrenium Phase II (NAT/SULT) dna_adduct DNA Adducts (Genotoxicity/Mutagenicity) nitrenium->dna_adduct Covalent Binding ring_open Ring Opening (Reactive Thioketone) epoxide->ring_open Rearrangement protein_adduct Protein Adducts (Hepatotoxicity/DILI) epoxide->protein_adduct ring_open->protein_adduct Cys Binding

Figure 1: Dual metabolic bioactivation pathways leading to potential genotoxicity and hepatotoxicity.

Experimental Protocols for Safety Assessment

To validate the safety of this compound, researchers must move beyond standard cytotoxicity assays. The following protocols are designed to specifically interrogate the liabilities identified above.

Protocol A: Reactive Metabolite Trapping (GSH/Cyanide)

Objective: To confirm if the thiazole or aniline moieties generate reactive electrophiles in the presence of liver microsomes.

  • Incubation System:

    • Test Compound: 10 µM final concentration.

    • Matrix: Human Liver Microsomes (HLM) (1 mg/mL protein) or Recombinant CYP1A2/CYP3A4.

    • Trapping Agents:

      • Glutathione (GSH): 5 mM (detects soft electrophiles like epoxides/quinones).

      • Potassium Cyanide (KCN): 1 mM (detects hard electrophiles like iminium ions).

    • Cofactor: NADPH regenerating system.

  • Procedure:

    • Incubate at 37°C for 60 minutes.

    • Quench with ice-cold acetonitrile containing internal standard.

    • Centrifuge (4000g, 10 min) to remove protein.

  • Analysis (LC-MS/MS):

    • Scan for Neutral Loss (NL) of 129 Da (glutathione adduct) or specific mass shifts (+307 Da for GSH, +27 Da for cyanide).

    • Interpretation: The presence of GSH adducts confirms bioactivation. If adducts are >1% of parent turnover, structural optimization (e.g., fluorination of the phenyl ring) is required.

Protocol B: Modified Ames Test (Salmonella typhimurium)

Objective: To assess mutagenicity driven specifically by the aniline moiety.

  • Strains:

    • TA98: Detects frameshift mutations (highly sensitive to aromatic amines).

    • TA100: Detects base-pair substitutions.

  • Metabolic Activation (Critical Step):

    • Standard S9 mix (rat liver homogenate) is required.

    • Modification: Use Hamster S9 or induced Rat S9 (Aroclor 1254) which often has higher CYP1A2 activity, increasing sensitivity for aromatic amines compared to standard S9.

  • Dosing:

    • 5-point dose-response (e.g., 10, 50, 100, 500, 1000 µ g/plate ).

  • Criteria:

    • A ≥2-fold increase in revertant colonies over vehicle control in the presence of S9 confirms genotoxic potential.

Risk Mitigation & De-Risking Strategy

If the compound shows toxicity in the above assays, the following medicinal chemistry strategies are recommended to improve the safety profile without destroying biological activity.

LiabilityMitigation StrategyMechanism
Aniline Oxidation Fluorine Substitution Introducing a fluorine atom ortho/para to the amine can block metabolic oxidation sites and reduce electron density, lowering N-oxidation potential.
Genotoxicity Isostere Replacement Replace the 3-aminophenyl group with a 3-aminopyridine or indoline . These are often less prone to forming stable nitrenium ions.
Thiazole Reactivity C5-Blocking Substitute the C5 position of the thiazole ring (e.g., with a methyl or chloro group) to prevent epoxidation at the double bond.

De-Risking Workflow

This flowchart guides the decision-making process for researchers developing this scaffold.

Derisking start Lead Compound 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine step1 In Silico Alert Check (DEREK / QSAR) start->step1 step2 Ames Test (TA98/100 + S9) step1->step2 decision1 Ames Positive? step2->decision1 step3 Reactive Metabolite Trapping (GSH/CN) decision1->step3 No stop_red STOP / REDESIGN (High Genotox Risk) decision1->stop_red Yes decision2 GSH Adducts > 1%? step3->decision2 proceed Proceed to In Vivo (PK/Tox) decision2->proceed No mod_chem Medicinal Chemistry: 1. Fluorinate Phenyl Ring 2. Block Thiazole C5 decision2->mod_chem Yes mod_chem->step2 Re-test

Figure 2: Step-wise toxicological evaluation and decision tree.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2759531 (Related Sulfonyl Analog). PubChem. Available at: [Link]

  • Liaras, K., et al. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion.[1] Journal of Medicinal Chemistry, 57(15), 6349–6363. Available at: [Link]

  • Mishra, B., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(5), 1230–1242. Available at: [Link]

  • Jean-Claude, B.J., et al. (2017). Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds. Bioorganic & Medicinal Chemistry Letters, 27(10), 2192-2196.[2] Available at: [Link]

  • Walgren, J.L., et al. (2005). Thiazole-induced cytotoxicity in hepatocytes: The role of metabolic activation. Toxicology, 211(3), 220-230.

Sources

Protocols & Analytical Methods

Method

A Systematic Approach for Optimal Solvent Selection for 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine

An Application Note for Drug Development Professionals Abstract The selection of an appropriate solvent is a critical parameter in the manufacturing of active pharmaceutical ingredients (APIs), influencing process effici...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The selection of an appropriate solvent is a critical parameter in the manufacturing of active pharmaceutical ingredients (APIs), influencing process efficiency, yield, purity, crystal morphology, and bioavailability.[1][2] This application note provides a comprehensive, structured guide for researchers and drug development professionals to identify the optimal solvent for 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine. We integrate a theoretical, in-silico assessment with a systematic, empirical protocol to create a robust and self-validating workflow. The methodology emphasizes scientific rationale, safety, and regulatory compliance, ensuring the selection of a solvent that is not only effective but also suitable for downstream processing and eventual commercial manufacturing.

Introduction: The Criticality of Solvent Selection

4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine is a complex organic molecule featuring multiple functional groups that dictate its physicochemical properties. As with any API or key intermediate, its solubility behavior is fundamental to nearly every stage of its lifecycle, including synthesis, purification, crystallization, and formulation.[3] An improperly chosen solvent can lead to poor yields, the formation of undesirable impurities or polymorphs, and difficulties in processing.[4]

Furthermore, regulatory bodies place stringent limits on residual solvents in final drug products due to their potential toxicity.[5][6] The International Council for Harmonisation (ICH) Q3C guidelines classify solvents into three classes based on their risk to human health, a framework that must be central to any selection process.[2][7] This guide, therefore, presents a holistic strategy that balances solubility performance with safety, environmental, and regulatory considerations.[4]

Theoretical Assessment and In-Silico Screening

Before any benchwork is initiated, a thorough theoretical analysis of the solute molecule can significantly narrow the field of potential solvents, saving time and resources. This approach is grounded in the principle of "like dissolves like."

Molecular Structure and Property Analysis

The structure of 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine contains several key features that govern its solubility:

  • Aromatic Phenyl Ring: A non-polar, hydrophobic region.

  • Primary Aromatic Amine (-NH₂): A polar group capable of acting as a hydrogen bond donor.

  • N-methyl-thiazol-amine Moiety: This heterocyclic system contains nitrogen and sulfur heteroatoms, contributing to polarity. The secondary amine is a hydrogen bond acceptor, while the exocyclic amine can be both a donor and acceptor.

This combination of polar, hydrogen-bonding groups on a moderately non-polar backbone suggests that the molecule will exhibit complex solubility behavior. PubChem predicts an XlogP of 1.6, indicating a balance between hydrophilicity and lipophilicity.[8] It is unlikely to be highly soluble in purely non-polar solvents (e.g., hexanes) or water, but will likely show affinity for polar aprotic and polar protic solvents.

Predictive Solubility Models

Modern computational tools can provide quantitative predictions of solubility, offering a powerful screening mechanism.

  • Hansen Solubility Parameters (HSP): This model deconstructs the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[9][10] A solvent is predicted to dissolve a solute if their HSP values are similar. The principle is often visualized as a "solubility sphere" in 3D Hansen space; solvents that fall within the solute's sphere are likely to be effective.[11] This method is particularly powerful for identifying effective solvent blends, where two poor solvents can be mixed to create a good solvent system.[11][12]

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a high-level quantum chemistry-based method that predicts thermodynamic properties, including solubility, from the molecular structure alone.[13][14] It does not rely on experimental data for parameterization, making it a truly predictive tool for novel compounds.[15] COSMO-RS can be invaluable for rapidly screening a large library of solvents to prioritize a smaller set for experimental validation.[16][17]

  • Machine Learning & QSPR Models: In recent years, machine learning algorithms have been trained on large datasets of experimental solubility data to create quantitative structure-property relationship (QSPR) models.[18][19] These models can provide rapid and accurate solubility predictions, especially for compounds similar to those in the training set.[20][21]

Systematic Experimental Screening Protocol

Following theoretical analysis, a multi-tiered experimental approach is employed to validate predictions and quantify solubility.

Safety and Handling Precautions

Mandatory Safety Directive: All work with organic solvents must be conducted in a certified chemical fume hood.[22] Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemically resistant gloves (e.g., nitrile, neoprene - check compatibility charts), must be worn at all times.[23][24] All solvent waste must be disposed of in clearly labeled, segregated waste containers according to institutional guidelines.[25]

Initial Solvent Candidate Selection

Based on the structural analysis and regulatory guidance, a diverse set of solvents should be selected for screening. This list should span different chemical classes and polarities and prioritize ICH Class 3 (low toxicity) and Class 2 (limited use) solvents.[4][26]

Table 1: Recommended Initial Solvent Screening Panel

Solvent Name ICH Class Chemical Type Polarity Rationale for Inclusion
Water - Inorganic High (Protic) Establishes aqueous solubility baseline.
Ethanol 3 Alcohol High (Protic) Common, low-toxicity protic solvent.[1]
Isopropanol (IPA) 3 Alcohol Medium (Protic) Alternative to ethanol with slightly lower polarity.
Acetone 3 Ketone Medium (Aprotic) Common, low-toxicity polar aprotic solvent.
Ethyl Acetate 3 Ester Medium (Aprotic) Useful, low-toxicity solvent with moderate polarity.
Acetonitrile 2 Nitrile Medium (Aprotic) Strong polar aprotic solvent; use must be limited.[5]
2-Methyl-THF 3 Ether Medium (Aprotic) Greener alternative to THF.[27]
Toluene 2 Aromatic HC Low (Aprotic) To assess solubility in aromatic, non-polar systems.
Heptane 3 Aliphatic HC Low (Aprotic) Establishes non-polar solubility baseline.

| Dimethyl Sulfoxide (DMSO) | 3 | Sulfoxide | High (Aprotic) | Very strong polar aprotic solvent, often a last resort. |

Workflow for Solvent Selection

The overall process follows a logical progression from broad screening to detailed analysis.

G cluster_0 Phase 1: In-Silico & Planning cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Optimization & Final Selection A Compound Structure Analysis B Computational Modeling (HSP, COSMO-RS) A->B C Initial Solvent List (ICH Classes 2 & 3) B->C D Protocol 1: Rapid Qualitative Test (24-well plate) C->D E Protocol 2: Quantitative Shake-Flask (HPLC-UV Analysis) D->E Down-select candidates F Binary Solvent System Evaluation (Optional) E->F G Final Decision Matrix (Solubility, Safety, Cost, Process) E->G F->G H Optimal Solvent Identified G->H

Caption: Workflow for systematic solvent selection.

Protocol 1: Rapid Qualitative Solubility Assessment

Objective: To quickly categorize solvents as providing high, moderate, or poor solubility.

Materials:

  • 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine

  • Selected solvents (Table 1)

  • 24- or 96-well microplate or small glass vials (1-2 mL)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh approximately 1-2 mg of the compound into each well or vial.

  • Add 200 µL of a selected solvent to each corresponding well.

  • Seal the plate/vials and vortex vigorously for 2 minutes.

  • Allow the samples to sit at ambient temperature for 30 minutes.

  • Visually inspect each well against a dark background for undissolved solid.

  • Record observations as "Fully Dissolved," "Partially Solved," or "Insoluble."[28]

Rationale: This high-throughput method provides a rapid, semi-quantitative assessment to eliminate unsuitable solvents and prioritize promising candidates for rigorous quantitative analysis.

Protocol 2: Quantitative Isothermal Solubility Measurement (Shake-Flask Method)

Objective: To accurately determine the equilibrium solubility of the compound in promising solvents. This is considered the gold-standard method.[29]

Materials:

  • Promising solvents identified in Protocol 1.

  • Scintillation vials (20 mL) with PTFE-lined caps.

  • Orbital shaker with temperature control.

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material).

  • Calibrated analytical balance.

  • HPLC-UV system with a suitable column (e.g., C18).

  • Volumetric flasks and pipettes.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the compound (e.g., ~50 mg) to a vial, ensuring solid will remain after equilibration.

    • Add a known volume (e.g., 5.0 mL) of the solvent to the vial.

    • Prepare samples in triplicate for each solvent.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 150 rpm).

    • Allow the slurries to equilibrate for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is reached.

  • Sampling and Preparation:

    • After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle.

    • Carefully withdraw a small aliquot (e.g., 1 mL) from the clear supernatant.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

    • Scientist's Note: The filtration step is critical to remove microscopic solid particles that would otherwise lead to an overestimation of solubility.

    • Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

  • Analysis:

    • Analyze the diluted samples by a validated HPLC-UV method.

    • Prepare a multi-point calibration curve using standards of the compound of known concentration.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original solubility in the solvent, accounting for the dilution factor. Report the final value in mg/mL and mol/L.

Data Interpretation and Final Solvent Selection

The quantitative data should be compiled into a summary table for clear comparison.

Table 2: Example Quantitative Solubility Data

Solvent ICH Class Solubility at 25°C (mg/mL) Notes
Ethanol 3 15.2 ± 0.4 Forms clear, colorless solution.
Acetonitrile 2 45.8 ± 1.1 High solubility, but use is restricted.
Ethyl Acetate 3 22.5 ± 0.7 Good balance of solubility and safety.
Toluene 2 1.3 ± 0.1 Low solubility as predicted.

| Heptane | 3 | < 0.1 | Insoluble as predicted. |

The Decision Matrix

The optimal solvent is rarely the one with the highest dissolving power alone. A holistic decision must be made by weighing multiple factors.[1][4]

Table 3: Multi-Parameter Solvent Selection Matrix

Parameter Ethyl Acetate Ethanol Acetonitrile
Solubility (mg/mL) 22.5 (Good) 15.2 (Good) 45.8 (Excellent)
ICH Class 3 (Preferred) 3 (Preferred) 2 (Restricted)
Boiling Point (°C) 77 78 82
Volatility / Ease of Removal High High High
Safety (Toxicity/Flam.) Low Toxicity, Flammable Low Toxicity, Flammable Higher Toxicity, Flammable
Cost Low Low Moderate
Process Compatibility Excellent Good (Potential for H-bonding interactions) Excellent

| Overall Score | 9/10 (Recommended) | 8/10 (Viable Alternative) | 6/10 (Use only if essential) |

Conclusion

This application note has detailed a robust, two-pronged strategy for the optimal solvent selection for 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine. By synergizing the predictive power of in-silico models with the definitive results of systematic experimental protocols, researchers can make an informed, data-driven decision. This methodology mitigates risks in process development, ensures compliance with regulatory standards, and ultimately accelerates the path from laboratory-scale research to robust pharmaceutical manufacturing.

References

  • Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. (2023). Vertex AI Search.
  • COSMO-RS - Wikipedia. (n.d.). Wikipedia. [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8). (2021). International Council for Harmonisation (ICH). [Link]

  • Prediction of organic compound aqueous solubility using machine learning. (2023). National Center for Biotechnology Information (PMC). [Link]

  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (2021). Journal of Cheminformatics. [Link]

  • A new model predicts how molecules will dissolve in different solvents. (2025). MIT News. [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R6). (2019). International Council for Harmonisation (ICH). [Link]

  • Procedure for Determining Solubility of Organic Compounds. (n.d.). Scribd. [Link]

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. (n.d.). Therapeutic Goods Administration (TGA), Australia. [Link]

  • (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (2021). ResearchGate. [Link]

  • Analysis of Residual Solvents According to the New ICH Q3C Guideline. (n.d.). Shimadzu. [Link]

  • ICH Q3C (R9) Residual solvents - Scientific guideline. (2024). European Medicines Agency (EMA). [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (2025). Chemical Reviews. [Link]

  • Choosing the Right Solvent for Drug Manufacturing. (2025). Purosolv. [Link]

  • Hansen solubility parameter - Wikipedia. (n.d.). Wikipedia. [Link]

  • Organic Solvents. (n.d.). Florida State University, Environmental Health and Safety. [Link]

  • Fast solvent screening via quantum chemistry: COSMO-RS approach. (n.d.). ResearchGate. [Link]

  • Solubility Parameters: Theory and Application. (1984). cool.culturalheritage.org. [Link]

  • Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. (2024). National Center for Biotechnology Information (PMC). [Link]

  • Organic solvents - hazards, first aid, safe use. (n.d.). Resene. [Link]

  • An overview of the performance of the COSMO-RS approach. (n.d.). Royal Society of Chemistry Publishing. [Link]

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds. (2024). MDPI. [Link]

  • Understanding the Role of Solvents in Pharmaceutical Manufacturing. (2023). Coastview Solvents. [Link]

  • Hansen Solubility Parameters. (n.d.). hansen-solubility.com. [Link]

  • Screening Deep Eutectic Solvents for CO2 Capture With COSMO-RS. (2020). Frontiers. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. [Link]

  • COSMO-RS Solubility Screening and Coumarin Extraction. (2025). MDPI. [Link]

  • Hansen Solubility Parameters (HSP): 1—Introduction. (2018). American Coatings Association. [Link]

  • Solubility of Organic Compounds. (2023). University of Toronto. [Link]

  • Reducing Exposure to Hazardous Organic Solvents. (2011). Sentry Air Systems, Inc. [Link]

  • Hansen Solubility Parameters Guide. (n.d.). Scribd. [Link]

  • solubility experimental methods. (n.d.). SlideShare. [Link]

  • Working safely with solvents. (2021). University College London (UCL). [Link]

  • 11 Critical Steps To Manage Solvents During API Manufacturing. (2021). Outsourced Pharma. [Link]

  • 4-methyl-1,3-thiazol-2-amine. (2025). Chemical Synthesis Database. [Link]

  • N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. (2025). U.S. Environmental Protection Agency (EPA). [Link]

  • 4-(3-aminophenyl)-1,3-thiazol-2-amine. (n.d.). PubChem. [Link]

Sources

Application

Application Note: Cell Culture Dosing &amp; Characterization of 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine

Executive Summary & Compound Profile 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine is a synthetic small molecule belonging to the 2-aminothiazole class. This chemical scaffold is a "privileged structure" in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine is a synthetic small molecule belonging to the 2-aminothiazole class. This chemical scaffold is a "privileged structure" in medicinal chemistry, widely recognized for its ability to bind the ATP-binding pocket of protein kinases (e.g., CDKs, Src family kinases) and modulate nuclear receptors (e.g., PPARs).

Unlike established drugs with fixed dosing regimens, this compound is primarily used as a chemical probe or lead compound to interrogate structure-activity relationships (SAR) in antiproliferative assays.

Chemical Profile
PropertySpecification
IUPAC Name 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine
Molecular Weight ~205.28 g/mol
Solubility Low in water; Soluble in DMSO (>10 mM)
Primary Application Antiproliferative screening, Kinase inhibition profiling
Storage -20°C (Solid), -80°C (DMSO Stock)

Preparation & Handling Protocols

Stock Solution Preparation

The hydrophobicity of the thiazole core requires the use of Dimethyl Sulfoxide (DMSO) for initial solubilization.

Protocol:

  • Weighing: Weigh 2.05 mg of compound powder.

  • Dissolution: Add 1.0 mL of sterile, cell-culture grade DMSO to create a 10 mM Stock Solution .

  • Vortexing: Vortex for 30 seconds until the solution is visually clear. If turbidity persists, sonicate in a water bath for 5 minutes at room temperature.

  • Aliquot: Dispense into 50 µL aliquots in light-protective amber tubes to prevent freeze-thaw degradation.

  • Storage: Store at -80°C. Stable for 6 months.

Serial Dilution Strategy (Working Solutions)

Critical: Do not add the 10 mM stock directly to cells. You must create intermediate dilutions in culture media to minimize DMSO toxicity (Final DMSO concentration must be <0.5%).

Workflow:

  • Intermediate Stock (100 µM): Dilute 10 µL of 10 mM Stock into 990 µL of complete media.

  • Serial Dilution: Perform 1:3 or 1:10 serial dilutions in complete media to generate the dosing range.

Experimental Dosing Regimens

Since this compound acts as a competitive inhibitor (likely ATP-competitive), its efficacy is concentration-dependent. The following regimens are designed to establish IC50 values and mechanism of action.

Experiment A: Dose-Response Viability Assay (72-Hour)

Objective: Determine the IC50 (half-maximal inhibitory concentration) in cancer cell lines (e.g., Melanoma A375, Pancreatic PANC-1).

Dosing Table:

Dose GroupConcentration (µM)Preparation (from 10 mM Stock)Final DMSO %
High 50 µM1:200 dilution directly in media0.5%
Mid-High 10 µM1:1000 dilution0.1%
Mid 1 µMSerial dilution from 10 µM0.01%
Mid-Low 0.1 µMSerial dilution from 1 µM0.001%
Low 0.01 µMSerial dilution from 0.1 µM<0.001%
Vehicle 0 µMMedia + 0.5% DMSO0.5%

Protocol Steps:

  • Seed cells (3,000–5,000 cells/well) in 96-well plates.

  • Allow attachment for 24 hours.

  • Aspirate media and replace with 100 µL of drug-containing media (freshly prepared).

  • Incubate for 72 hours at 37°C/5% CO₂.

  • Quantify viability using ATP-based luminescence (e.g., CellTiter-Glo) or MTT assay.

Experiment B: Mechanistic Signaling Assay (Short-Term)

Objective: Assess target engagement (e.g., inhibition of phosphorylation of downstream substrates like Rb or ERK).

  • Dose: 2x IC50 (determined from Exp A) and 5x IC50.

  • Timepoints: 6 hours, 12 hours, 24 hours.

  • Readout: Western Blot.

  • Rationale: Kinase inhibitors often show signaling impact within hours, preceding cell death.

Experimental Workflow Visualization

The following diagram illustrates the critical path from stock preparation to data acquisition, highlighting the "Quality Gate" where DMSO tolerance must be verified.

DosingWorkflow cluster_Assays Cellular Assays Start Compound Powder (4-(3-aminophenyl)-N-methyl...) Stock 10 mM Stock Solution (100% DMSO) Start->Stock Dissolve Intermed Intermediate Dilution (Media + Compound) Stock->Intermed Dilute (1:1000) Keep DMSO < 0.5% Viability 72h Viability Assay (IC50 Determination) Intermed->Viability Serial Dilution (0.01 - 50 µM) Western Signaling Analysis (Phospho-Protein WB) Intermed->Western High Dose (1 - 10 µM) Analysis Data Analysis (Non-linear Regression) Viability->Analysis Luminescence/OD Western->Analysis Band Density

Figure 1: Critical workflow for solubilization and assay execution. Note the intermediate dilution step to control DMSO toxicity.

Mechanistic Rationale & Troubleshooting

Why this Scaffold?

The 2-aminothiazole core mimics the adenine ring of ATP. The N-methyl group at the 2-position and the 3-aminophenyl at the 4-position provide specific hydrogen bond donors/acceptors that interact with the "hinge region" of kinase enzymes.

  • Reference Context: Research into

    
    -(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives has shown that modifications at these positions can switch the molecule from a general toxicant to a specific inhibitor of resistant cancer cell lines (melanoma, CML) [1].
    
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Precipitation in Media Compound is highly hydrophobic (Lipophilic).Sonicate the intermediate dilution. Ensure serum (FBS) is present in media (proteins bind and solubilize the drug).
Vehicle Toxicity DMSO concentration > 0.5%.Normalize all wells (including controls) to 0.1% DMSO.
No Effect Observed Compound degradation or efflux.Use fresh stock. Check for MDR1 (P-gp) efflux pump expression in your cell line.

References

  • Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry, 2016.[1][2]

  • Thiazole Derivatives as Pharmacological Agents: A Review. ResearchGate, General Scaffold Review.

  • PubChem Compound Summary: 4-(3-aminophenyl)-1,3-thiazol-2-amine (Analog Reference). National Library of Medicine.

Sources

Method

Stability Profiling and Storage Protocols for Aminophenyl Thiazole Libraries in Drug Discovery

Abstract Aminophenyl thiazoles are privileged scaffolds in medicinal chemistry, frequently utilized as kinase inhibitors, antimicrobial agents, and intermediates in fragment-based drug discovery. However, their utility i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract Aminophenyl thiazoles are privileged scaffolds in medicinal chemistry, frequently utilized as kinase inhibitors, antimicrobial agents, and intermediates in fragment-based drug discovery. However, their utility is often compromised by overlooked instability in solution—particularly in Dimethyl Sulfoxide (DMSO)—and susceptibility to oxidative degradation. This Application Note provides a scientifically grounded guide to the storage, handling, and stability profiling of aminophenyl thiazole compounds, synthesizing empirical data with rigorous experimental protocols.

Physicochemical Properties & Degradation Mechanisms[1][2][3]

Understanding the "why" behind storage failures is critical for data reproducibility. Aminophenyl thiazoles present a dual-threat stability profile due to the electronic properties of both the thiazole heterocycle and the aniline substituent.

The "DMSO Problem": Solution-State Instability

While DMSO is the standard solvent for compound management, it is not inert regarding aminophenyl thiazoles.

  • S-Oxidation: DMSO is a sulfoxide and can act as an oxidant.[1] The sulfur atom within the thiazole ring is electron-rich and susceptible to oxidation, leading to the formation of thiazole

    
    -oxides  and 
    
    
    
    -dioxides
    .[1] This reaction is accelerated by light and room temperature storage.
  • Dimerization: 2-Aminothiazoles are prone to oxidative dimerization in solution, forming azo-linkages or hydrazine-bridged dimers. This often results in "false positives" in biological assays, where the dimer is the active species rather than the parent monomer.

  • Hygroscopicity: DMSO is highly hygroscopic. Absorbed water facilitates the hydrolysis of sensitive substituents (e.g., amides, esters) attached to the phenyl ring, although the thiazole ring itself is relatively resistant to hydrolysis under neutral conditions.

Solid-State Degradation
  • Photolysis: The conjugated

    
    -system of aminophenyl thiazoles absorbs UV-Vis radiation, making them liable to photo-oxidation and ring-opening reactions upon prolonged light exposure.
    
  • Auto-oxidation: The exocyclic amino group (aniline moiety) is sensitive to atmospheric oxygen, leading to the formation of N-oxides or colored quinoid species (browning of the solid).

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation vectors for a generic 2-aminophenyl thiazole scaffold.

DegradationPathways cluster_legend Degradation Drivers Parent Aminophenyl Thiazole (Parent Compound) SOxide Thiazole S-Oxide (Inactive/Altered Activity) Parent->SOxide DMSO (Oxidant) Light + O2 Dimer Azo-Dimer (Potential False Positive) Parent->Dimer Solution Aging Oxidative Coupling Hydrolysis Ring Cleavage/Hydrolysis (Polar Fragments) Parent->Hydrolysis Acid/Base High Moisture Quinoid Quinoid Species (Colored Impurity) Parent->Quinoid Air Oxidation (Solid State) Legend1 Red Arrow: High Risk in DMSO Stock Legend2 Yellow Arrow: Environmental Stress

Figure 1: Primary degradation pathways for aminophenyl thiazoles. Red pathways indicate high-risk transformations occurring in DMSO stock solutions.

Storage Guidelines

Solid State Storage (The Gold Standard)

For long-term banking (>6 months), compounds must be stored as dry powders.

ParameterRecommendationRationale
Temperature -20°C (± 5°C)Slows Arrhenius kinetics of auto-oxidation.
Atmosphere Argon or Nitrogen headspaceDisplaces O₂ to prevent aniline oxidation.
Container Amber glass vials with PTFE-lined capsBlocks UV light; PTFE prevents leaching/adsorption.
Desiccant Silica gel in secondary containmentPrevents moisture-mediated hydrolysis.
Solution Storage (Working Stocks)

Critical Warning: Do not store aminophenyl thiazoles in DMSO at Room Temperature (RT) for >24 hours.

  • Solvent Choice: Use Anhydrous DMSO (water content <0.1%).

    • Tip: Store DMSO over molecular sieves (3Å or 4Å) to maintain dryness.

  • Concentration: Store at high concentration (10 mM to 50 mM ).

    • Why? Dilute solutions (e.g., 1 mM) degrade faster due to a higher ratio of dissolved oxygen/oxidant to compound.

  • Temperature: Store at -80°C if possible; otherwise -20°C.

    • Note: Repeated freeze-thaw cycles introduce moisture. Aliquot stocks into single-use volumes (e.g., 20 µL) to avoid this.

  • Maximum Shelf Life:

    • At -20°C: 3–6 months.

    • At RT: < 24 hours (Use immediately).

Experimental Protocol: Forced Degradation (Stress Testing)

This protocol validates the stability profile of a specific aminophenyl thiazole derivative. It is essential during the "Hit-to-Lead" phase to ensure biological data is not an artifact of degradation.

Materials
  • Test Compound: 10 mM stock in DMSO.

  • Solvents: HPLC-grade Acetonitrile, Water, 1M HCl, 1M NaOH, 3% H₂O₂.

  • Analysis: LC-MS or HPLC-PDA (254 nm).

Workflow Diagram

StressTesting cluster_conditions Stress Conditions Start 10 mM DMSO Stock Prep Prepare Stress Samples (1 mg/mL final conc) Start->Prep Acid Acidic: 0.1N HCl, 60°C, 4h Prep->Acid Base Basic: 0.1N NaOH, 60°C, 4h Prep->Base Oxid Oxidative: 3% H2O2, RT, 4h Prep->Oxid Photo Photolytic: UV Light, RT, 24h Prep->Photo Neut Neutralization / Quenching Acid->Neut Base->Neut Oxid->Neut Photo->Neut Analyze LC-MS Analysis (Compare to Control) Neut->Analyze Output Identify Degradants: Mass Shift +16 (Oxidation) Mass Shift x2-2 (Dimer) Analyze->Output

Figure 2: Forced degradation workflow for stability profiling.

Step-by-Step Procedure
  • Preparation:

    • Dilute the 10 mM DMSO stock to 1 mg/mL using the respective stress media (e.g., 0.1 N HCl).

    • Control: Prepare a sample in 50:50 Water:Acetonitrile stored at 4°C in the dark.

  • Incubation:

    • Acid/Base: Heat at 60°C for 4–8 hours.

    • Oxidation: Incubate in 3% H₂O₂ at Room Temperature for 2–4 hours. Caution: Thiazoles oxidize rapidly; monitor hourly.

    • Photostability: Expose to a cool white fluorescent light (or ICH Q1B source) for 24 hours.

  • Quenching:

    • Neutralize acid samples with equal molar NaOH (and vice versa) to stop the reaction.

    • Dilute oxidative samples with mobile phase immediately before injection.

  • Analysis:

    • Inject 5–10 µL onto a C18 column.

    • Success Criteria: Mass balance >90% (Sum of parent + degradants).

    • Flag: If degradation >10% in the "Control" or "Dark" sample, the compound is inherently unstable in solution.

Handling & Safety (SDS Summary)

Hazard Classification:

  • Acute Toxicity (Oral): Category 3 (H301) - Toxic if swallowed.[2][3]

  • Skin/Eye Irritation: Category 2/1 (H315, H318) - Causes skin irritation and serious eye damage.[2]

PPE Requirements:

  • Respiratory: N95 or P1 dust mask when weighing solids to prevent inhalation of fines.

  • Skin: Nitrile gloves (0.11 mm thickness minimum).

  • Eyes: Tightly fitting safety goggles.

Spill Containment: Do not dry sweep. Dampen with water or use a HEPA vacuum to avoid generating dust aerosols. Neutralize residues with dilute bleach if oxidation is suspected to degrade the active agent.

Troubleshooting & FAQs

Q: My DMSO stock solution turned yellow/brown overnight. Is it still good? A: Likely not. Color change in aminophenyl thiazoles often indicates the formation of quinoid oxidation products or azo-dimers. Perform an LC-MS check. If the parent purity is <95%, discard and make fresh stock.

Q: Can I use water to dissolve these compounds for cell assays? A: Aminophenyl thiazoles generally have poor aqueous solubility. Dissolve in 100% DMSO first, then dilute into the assay medium. Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity, but watch for precipitation (crash-out) of the hydrophobic parent.

Q: Why does my compound show double the molecular weight in Mass Spec? A: This is the signature of the oxidative dimer. This artifact is common if the LC-MS sample was prepared in non-anhydrous conditions or left standing in the autosampler for too long.

References

  • Instability of 2-Aminothiazoles in DMSO: Weldon, C. et al. "Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity." ChemMedChem, 2021. [Link] (Key finding: Detailed the decomposition of 2-aminothiazoles into oxidized and dimerized species in DMSO).

  • Forced Degradation Protocols: Roge, A. B. et al. "Forced Degradation Study: An Important Tool in Drug Development."[4] Asian Journal of Research in Chemistry, 2014.[4] [Link] (Source for standard stress testing conditions including acid/base and oxidative stress).

  • Thiazole Synthesis and Reactivity: Chhabria, M. T. et al. "Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance." Current Topics in Medicinal Chemistry, 2016. [Link] (Comprehensive review of the chemical properties and reactivity profiles of the thiazole ring).

Sources

Application

Application Notes and Protocols for In Vitro Kinase Assays Using 2-Aminothiazole-Based Inhibitors

Introduction: The 2-Aminothiazole Scaffold in Kinase Inhibition The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2-Aminothiazole Scaffold in Kinase Inhibition

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[3][4] Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them prime targets for therapeutic intervention.[4][5]

The 2-aminothiazole core can act as a bioisostere for the adenine ring of ATP, enabling these compounds to bind to the ATP-binding site of kinases, often in a competitive manner.[2] A notable example of a successful drug based on this scaffold is Dasatinib, a potent inhibitor of multiple tyrosine kinases.[1] This application note will provide a detailed guide for utilizing a representative 2-aminothiazole compound, 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine , in various in vitro kinase assay formats. While specific activity data for this particular compound is not widely published, the protocols described herein are designed to be broadly applicable for the characterization of novel kinase inhibitors based on the 2-aminothiazole scaffold.

These protocols are intended for researchers, scientists, and drug development professionals to enable the determination of a compound's inhibitory potency (e.g., IC50), mechanism of action, and kinase selectivity profile.

Compound Handling and Preparation

Proper handling and storage of small molecule inhibitors are paramount for obtaining reproducible results. 2-aminothiazole derivatives can have specific storage requirements.

Key Considerations:

  • Storage: Store the solid compound at the recommended temperature, typically -20°C, in a desiccated environment.

  • Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent, such as dimethyl sulfoxide (DMSO). It is crucial to note that some 2-aminothiazole compounds have shown instability in DMSO stock solutions over time, potentially leading to the formation of degradation products with altered biological activity.[6] Therefore, it is best practice to prepare fresh stock solutions for each experiment or to store aliquots at -80°C to minimize freeze-thaw cycles and degradation.

  • Solubility: Assess the solubility of the compound in the assay buffer. High concentrations of DMSO can affect kinase activity, so the final concentration in the assay should typically be kept below 1%.

Safety Precautions:

Always consult the Material Safety Data Sheet (MSDS) for the specific compound.[7][8] Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][9] Avoid inhalation of dust and contact with skin and eyes.[7]

Choosing the Right In Vitro Kinase Assay

The selection of an appropriate assay format is critical and depends on the specific research question, available instrumentation, and throughput requirements. Modern kinase assays are predominantly non-radioactive, offering advantages in safety and disposal.[10]

Here we detail protocols for two widely used, robust, and sensitive methods: a luminescence-based assay for determining kinase activity by measuring ATP depletion and a fluorescence polarization assay for assessing inhibitor binding.

Assay Technology Comparison
Assay Type Principle Advantages Considerations
Luminescence (Kinase-Glo®) Measures remaining ATP after the kinase reaction.[11][12][13]High sensitivity, broad applicability to different kinases, simple "add-mix-read" format.[14]Indirect measurement of kinase activity, potential for interference from luciferase inhibitors.[15]
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled tracer that binds to the kinase.[16][17]Homogeneous format, provides direct binding information, amenable to HTS.[16]Requires a specific fluorescent tracer, can be affected by compound autofluorescence and light scatter.[18]
Radiometric ([γ-³²P]ATP) Measures the incorporation of a radiolabeled phosphate group into the substrate.[4]Considered the "gold standard" for direct measurement of kinase activity.[19]Safety and handling of radioactive materials, waste disposal.[4]

Experimental Protocols

Protocol 1: Luminescence-Based In Vitro Kinase Assay (e.g., Kinase-Glo®)

This protocol is designed to determine the IC50 of 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine against a target kinase by quantifying the amount of ATP remaining after the kinase reaction. The luminescent signal is inversely proportional to kinase activity.[11][13][14]

Principle of the Assay

The Kinase-Glo® assay utilizes a thermostable luciferase to generate a luminescent signal that is dependent on the concentration of ATP.[12] As the kinase consumes ATP to phosphorylate its substrate, the amount of available ATP decreases, leading to a lower luminescent signal. An inhibitor will prevent ATP consumption, resulting in a higher signal.[20]

cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate phosphorylates Substrate Substrate Substrate->Phospho_Substrate ATP ATP ADP ADP ATP->ADP consumed Inhibitor Inhibitor (e.g., 2-Aminothiazole) Inhibitor->Kinase inhibits Remaining_ATP Remaining ATP Light Luminescent Signal Remaining_ATP->Light Luciferase Luciferase Luciferase->Light Luciferin Luciferin Luciferin->Light

Caption: Workflow for a luminescence-based kinase assay.

Materials and Reagents
  • Kinase: Purified, active recombinant kinase of interest.

  • Substrate: Specific peptide or protein substrate for the kinase.[21]

  • 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine: 10 mM stock in 100% DMSO.

  • ATP: Adenosine triphosphate solution.

  • Kinase Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and a carrier protein like BSA. The optimal buffer composition can be kinase-dependent.[22]

  • Kinase-Glo® Luminescent Kinase Assay Kit (e.g., from Promega): Contains Kinase-Glo® Buffer and Substrate.

  • White, opaque 96- or 384-well microplates: For luminescence measurements.

  • Multichannel pipettes and a plate luminometer.

Step-by-Step Methodology
  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

    • Prepare serial dilutions of 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine in DMSO, followed by a dilution into the kinase assay buffer. A typical starting concentration for the dilution series might be 100 µM.

  • Assay Plate Setup (Example for a 25 µL reaction volume):

    • Test Wells: Add 5 µL of the serially diluted compound to the wells.

    • Positive Control (No Inhibition): Add 5 µL of assay buffer with DMSO (at the same final concentration as the test wells).

    • Negative Control (No Kinase Activity): Add 5 µL of assay buffer with DMSO and 10 µL of assay buffer instead of the kinase/substrate mix.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and its substrate in the kinase assay buffer. The optimal concentrations of kinase and substrate should be determined empirically.

    • Add 10 µL of the kinase/substrate master mix to the test and positive control wells.

    • To initiate the reaction, add 10 µL of ATP solution to all wells. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[22]

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.

  • Detection:

    • After the incubation, allow the plate to equilibrate to room temperature.

    • Add 25 µL of the prepared Kinase-Glo® reagent to each well.

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate luminometer.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all other readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control (0% inhibition) and negative control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Fluorescence Polarization (FP)-Based Kinase Binding Assay

This protocol describes a method to assess the binding of 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine to a target kinase, which is particularly useful for confirming direct interaction with the kinase.

Principle of the Assay

FP assays monitor the binding of a small, fluorescently labeled molecule (tracer) to a larger protein (kinase).[16][17] When the small tracer is unbound, it tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light. Upon binding to the much larger kinase, its tumbling is restricted, and it emits polarized light.[16] An inhibitor that competes with the tracer for binding to the kinase will displace the tracer, leading to a decrease in fluorescence polarization.[23]

cluster_0 No Inhibition cluster_1 With Inhibition Kinase_A Kinase Bound_Complex_A Kinase-Tracer Complex (Slow Tumbling) Kinase_A->Bound_Complex_A Tracer_A Fluorescent Tracer Tracer_A->Bound_Complex_A High_FP High FP Signal Bound_Complex_A->High_FP results in Kinase_B Kinase Kinase_B->Kinase_B Inhibitor_B Inhibitor (e.g., 2-Aminothiazole) Inhibitor_B->Kinase_B Tracer_B Free Fluorescent Tracer (Rapid Tumbling) Low_FP Low FP Signal Tracer_B->Low_FP results in

Caption: Principle of a competitive fluorescence polarization assay.

Materials and Reagents
  • Kinase: Purified recombinant kinase.

  • Fluorescent Tracer: A fluorescently labeled ligand known to bind to the kinase's ATP pocket.

  • 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine: 10 mM stock in 100% DMSO.

  • FP Assay Buffer: Similar to the kinase assay buffer, but optimized for FP measurements.

  • Black, non-treated 96- or 384-well microplates.

  • A microplate reader capable of measuring fluorescence polarization.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare serial dilutions of 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine in DMSO and then in the FP assay buffer.

    • Dilute the kinase and the fluorescent tracer to their optimal working concentrations in the FP assay buffer. These concentrations need to be determined empirically through titration experiments.

  • Assay Plate Setup:

    • Add the diluted test compound to the wells.

    • Add controls:

      • 0% Displacement Control: Assay buffer with DMSO (represents maximum polarization).

      • 100% Displacement Control: A known saturating concentration of a potent, unlabeled inhibitor (represents minimum polarization).

    • Add the diluted kinase to all wells.

    • Add the diluted fluorescent tracer to all wells.

  • Incubation:

    • Mix the plate gently.

    • Incubate at room temperature for a specified period (e.g., 60 minutes) to allow the binding equilibrium to be reached. The plate should be protected from light.

  • Detection:

    • Measure the fluorescence polarization on a suitable plate reader, using the appropriate excitation and emission filters for the fluorophore on the tracer.

  • Data Analysis:

    • The data is typically reported in millipolarization (mP) units.

    • Calculate the percentage of tracer displacement for each inhibitor concentration.

    • Plot the percentage of displacement against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Data Interpretation and Further Steps

The IC50 values obtained from these assays will provide a quantitative measure of the inhibitory potency of 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine against the chosen kinase(s).

  • Selectivity Profiling: To understand the selectivity of the compound, it should be tested against a panel of different kinases.

  • Mechanism of Action: Further kinetic studies, such as varying the ATP concentration in the activity assay, can help elucidate whether the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.[24]

  • Cell-Based Assays: Following in vitro characterization, the compound's activity should be assessed in a cellular context to determine its effect on cell signaling pathways and its potential as a therapeutic agent.[25]

References

  • Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., Shen, Z., Cook, L. S., Doweyko, A. M., Pitt, S., Pang, S., Shen, D. R., Fang, Q., de Fex, H. F., McIntyre, K. W., Shuster, D. J., Gillooly, K. M., Behnia, K., Schieven, G. L., Wityak, J., & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]

  • Bhullar, B. S., et al. (2004). N-(Cycloalkylamino)acyl-2-aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4- piperidinecarboxamide (BMS-387032), a Highly Efficacious and Selective Antitumor Agent. Journal of Medicinal Chemistry, 47(5), 1081-1100. [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

  • Molecular Devices. (2026, February 16). Fluorescence Polarization (FP). [Link]

  • Interchim. (2023, June 30). Kinase activity assays: exploring methods for assessing enzyme function. [Link]

  • Fancelli, D., et al. (2008). Discovery of Selective Aminothiazole Aurora Kinase Inhibitors. ACS Chemical Biology, 3(3), 187-198. [Link]

  • Misra, R. N., et al. (2002). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. Bioorganic & Medicinal Chemistry Letters, 12(17), 2417-2420. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?[Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. [Link]

  • PT. Indolab Utama. (2016, June 1). Kinase-Glo® Luminescent Kinase Assays. [Link]

  • Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. [Link]

  • Drewry, D. H., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology, 1647, 1-13. [Link]

  • BellBrook Labs. (n.d.). Transcreener ADP² Kinase Assay Kits. [Link]

  • An, W. F., & Tolliday, N. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Kim, J., Oh, J., & Han, M. S. (2021). Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex. Chemical Communications, 57(25), 3164-3167. [Link]

  • Zhang, Y., et al. (2019). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Scientia Iranica, 26(Special Issue on New Trends in Organic Chemistry (NIOC 2017)), 3591-3604. [Link]

  • Boes, C., et al. (2022). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 17(16), e202200238. [Link]

  • Engel, M., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. In Protein Kinases as Drug Targets. [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(19), e2573. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • Fischer, P. M., et al. (2009). Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 52(18), 5734-5749. [Link]

  • Martens, S., et al. (2024, May 31). In vitro kinase assay. [Link]

  • Brunel University Research Archive. (n.d.). FullText.pdf. [Link]

  • BindingDB. (n.d.). 4-methyl-5-(2-(3-nitrophenylamino)pyrimidin-4-yl)thiazol-2-amine::CHEMBL298445. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low synthesis yields of 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine

Ticket ID: THZ-404-YIELD Subject: Troubleshooting low synthesis yields of 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: THZ-404-YIELD Subject: Troubleshooting low synthesis yields of 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering low yields in the synthesis of 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine . This is a common bottleneck caused by the chemical incompatibility of the free aniline moiety during the Hantzsch condensation and the subsequent poisoning of transition metal catalysts by the thiazole sulfur during reduction.

This guide moves beyond standard protocols to address the mechanistic failures occurring in your flask. We will transition your workflow from the unstable "Direct Amino Route" to the robust "Nitro Precursor Route" and optimize the critical reduction step.

Diagnostic Module 1: The Precursor Trap

The Issue: If you are attempting to brominate 3-aminoacetophenone directly, or if you are buying 2-bromo-1-(3-aminophenyl)ethan-1-one, your reaction is likely failing before it begins.

The Mechanism: Alpha-haloketones containing free amines are inherently unstable. The nucleophilic aniline nitrogen attacks the electrophilic alpha-carbon of another molecule, leading to rapid self-polymerization (often observed as a black tar).

The Solution: You must mask the aniline. The industry-standard approach is to use the Nitro-Route .

  • Start with 3-nitroacetophenone .

  • Brominate to form 2-bromo-1-(3-nitrophenyl)ethan-1-one .

  • Perform the Hantzsch condensation.[1]

  • Reduce the nitro group to the amine after the thiazole ring is formed.

Visual Workflow: The Corrected Pathway

G cluster_0 Avoid (Unstable) cluster_1 Recommended (Stable) AminoSM 3-Amino- acetophenone AminoBr Alpha-Bromo- (Amino) AminoSM->AminoBr Tar Polymerization (Black Tar) AminoBr->Tar NitroSM 3-Nitro- acetophenone NitroBr Alpha-Bromo- (Nitro) NitroSM->NitroBr Br2/AcOH ThiazoleNitro Nitro-Thiazole Intermediate NitroBr->ThiazoleNitro N-Me-Thiourea Target Target: 4-(3-aminophenyl)-... ThiazoleNitro->Target SnCl2/HCl (Not Pd/C!)

Caption: Comparison of the unstable direct amino route (Red) vs. the robust nitro precursor route (Green).

Diagnostic Module 2: Hantzsch Condensation & Regioselectivity

The Issue: The reaction of alpha-haloketones with N-monosubstituted thioureas can yield two isomers:

  • Target: 2-(methylamino)thiazole (Amino form).

  • Impurity: 3-methyl-2-imino-thiazoline (Imino form).

The Mechanism: In highly acidic conditions (often generated by the release of HBr during the reaction), the regioselectivity can shift toward the imino form. Furthermore, the HBr byproduct forms a salt with the product, which may remain in the aqueous phase during workup if not properly neutralized.

Protocol Optimization:

  • Solvent: Ethanol or Methanol (Reagent Grade).

  • Base: Do not add base during the reaction (it accelerates haloketone decomposition). Instead, use a distinct neutralization step during workup.

  • Temperature: Reflux is required to drive the dehydration step.

Optimized Protocol: Hantzsch Condensation
  • Dissolve: 1.0 eq of 2-bromo-1-(3-nitrophenyl)ethan-1-one in Ethanol (10 mL/g).

  • Add: 1.1 eq of N-methylthiourea .

  • Reflux: Heat to reflux for 2–4 hours. Monitor by TLC (the bromide spot should disappear).

  • Precipitation (Critical): The product usually precipitates as the hydrobromide salt. Cool to 0°C.

  • Filtration: Filter the solid. This removes many soluble impurities.

  • Free Basing: Suspend the solid in water and adjust pH to ~9–10 using saturated

    
     or 
    
    
    
    . The free base will precipitate. Filter and dry.[2]

Diagnostic Module 3: The Reduction Bottleneck (Catalyst Poisoning)

The Issue: You successfully made the nitro-thiazole intermediate, but the hydrogenation (H2, Pd/C) failed or stalled.

The Mechanism: Thiazoles are sulfur-rich heterocycles. Sulfur has a high affinity for Palladium (Pd) and Platinum (Pt), occupying the active sites and permanently "poisoning" the catalyst. Standard catalytic hydrogenation often fails or requires massive catalyst loading (50-100 wt%).

The Solution: Switch to Chemical Reduction . We recommend Stannous Chloride (


)  or Iron/Ammonium Chloride (Fe/NH4Cl) . These methods are immune to sulfur poisoning.
Protocol: SnCl2 Reduction of Nitro-Thiazole

This method is highly selective for nitro groups in the presence of thiazoles.

ParameterSpecification
Reagent Stannous Chloride Dihydrate (

)
Stoichiometry 5.0 equivalents (excess required)
Solvent Ethanol / Ethyl Acetate (3:1) or pure Ethanol
Temperature 70°C (Reflux)
Time 2–6 Hours

Step-by-Step:

  • Dissolve the nitro-thiazole intermediate (from Module 2) in Ethanol.

  • Add 5.0 eq of

    
     .
    
  • Heat to reflux. The solution will likely turn clear yellow/orange.

  • Monitor: Check TLC for the disappearance of the nitro compound (usually less polar) and appearance of the highly polar amine (often fluorescent blue under UV).

  • Workup (Emulsion Control):

    • Cool to room temperature.[2][3]

    • Adjust pH to 8–9 with saturated

      
      . Note: Tin salts form a thick slurry.
      
    • Filter the slurry through a Celite pad to remove tin salts. Wash the pad with Ethyl Acetate.

    • Extract the filtrate with Ethyl Acetate. Dry over

      
       and concentrate.
      

Troubleshooting Decision Tree

Use this logic flow to identify where your specific yield loss is occurring.

Troubleshooting Start Start Troubleshooting Step1 Precursor Appearance? Start->Step1 BlackTar Black/Tarry Step1->BlackTar Unstable Crystalline Crystalline/Yellow Step1->Crystalline Good Switch to Nitro-Route Switch to Nitro-Route BlackTar->Switch to Nitro-Route Step2 Hantzsch Workup pH? Crystalline->Step2 Acidic Acidic (pH < 4) Step2->Acidic Yield Loss Basic Basic (pH > 9) Step2->Basic Good Product stuck in water.\nNeutralize with Na2CO3. Product stuck in water. Neutralize with Na2CO3. Acidic->Product stuck in water.\nNeutralize with Na2CO3. Step3 Reduction Method? Basic->Step3 PdC H2 + Pd/C Step3->PdC Stalled Rxn ChemRed SnCl2 or Fe Step3->ChemRed Standard Cat. Poisoning.\nSwitch to SnCl2. Cat. Poisoning. Switch to SnCl2. PdC->Cat. Poisoning.\nSwitch to SnCl2. Check Extraction\n(Tin Emulsions) Check Extraction (Tin Emulsions) ChemRed->Check Extraction\n(Tin Emulsions)

Caption: Logic flow for identifying yield loss points. Red nodes indicate failure modes; Green nodes indicate correct parameters.

References

  • BenchChem. (2025).[3] Troubleshooting low yields in Hantzsch thiazole synthesis. Retrieved from

  • Mori, A., et al. (2006).[4] Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279-3281. (Demonstrates sulfur poisoning mechanism). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 3'-Bromoacetophenone. Retrieved from

  • Royal Society of Chemistry. (2025). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [1]

  • Chem Help Asap. (2025). Hantzsch Thiazole Synthesis Protocols. Retrieved from

Sources

Optimization

Identifying degradation products of N-methyl-1,3-thiazol-2-amine in solution

Technical Support Center: Stability & Degradation of N-methyl-1,3-thiazol-2-amine Status: Operational | Tier: Level 3 (Senior Scientific Support) Subject: Identification of Degradation Products in Solution Ticket ID: THZ...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Degradation of N-methyl-1,3-thiazol-2-amine

Status: Operational | Tier: Level 3 (Senior Scientific Support) Subject: Identification of Degradation Products in Solution Ticket ID: THZ-DEG-001

Welcome to the Technical Support Center

You have reached the advanced support module for the stability profiling of N-methyl-1,3-thiazol-2-amine (CAS: 4531-79-3). This guide is designed for researchers observing unexpected peaks during HPLC/LC-MS analysis or planning forced degradation studies (ICH Q1A/Q1B).

Unlike simple amines, the 2-aminothiazole scaffold possesses unique tautomeric and electronic properties that dictate its degradation. This guide synthesizes mechanistic organic chemistry with practical analytical troubleshooting.

Module 1: The Degradation Landscape (Pathways)

Executive Summary: N-methyl-1,3-thiazol-2-amine is susceptible to three primary degradation modes: Oxidative N-oxidation , Photolytic Dimerization , and Hydrolytic Ring Cleavage (under aggressive acidic stress).

Visualizing the Pathways

The following diagram maps the parent molecule to its critical degradation products. Use this to correlate mass shifts observed in your LC-MS data.

DegradationPathways Parent N-methyl-1,3-thiazol-2-amine (MW: 114.17 Da) N_Oxide N-Oxide Derivative (+16 Da) (N-oxidation at Ring Nitrogen) Parent->N_Oxide Oxidation (H2O2/Peroxide) Thiazolone 2-Thiazolone (-15 Da) (Loss of Methylamine) Parent->Thiazolone Hydrolysis (Basic/Enzymatic) RingOpen Thiourea Derivative (+18 Da) (Ring Cleavage) Parent->RingOpen Hydrolysis (Strong Acid) Dimer Photo-Dimer (2M - 2H) (C-C Coupling) Parent->Dimer Photolysis (UV Light)

Figure 1: Mechanistic degradation map for N-methyl-1,3-thiazol-2-amine showing mass shifts relative to the parent ion.

Module 2: Forced Degradation Protocols (Stress Testing)

Objective: Generate 5–20% degradation to validate analytical method specificity (ICH Q1A R2).

Warning: Thiazoles can inhibit metal catalysts; ensure all glassware is metal-free if performing subsequent catalytic checks.

Stress TypeReagent/ConditionDurationExpected MechanismTarget Degradant (Mass Shift)
Acidic Hydrolysis 0.1 M - 1.0 M HCl, 60°C4–24 HrsRing opening or DeaminationThiourea derivative (+18 Da)
Basic Hydrolysis 0.1 M NaOH, Ambient2–12 HrsExocyclic amine hydrolysis2-Thiazolone (-15 Da)
Oxidation 3% H₂O₂ (Peroxide), Ambient1–4 HrsN-oxidation (Ring N)N-Oxide (+16 Da)
Photolysis UV (Xe lamp), 1.2M lux hrs24–48 HrsRadical coupling/DimerizationDimers (2M-2H) or Ring Isomers

Protocol Note: If you observe immediate degradation in the oxidative sample (t=0), reduce H₂O₂ concentration to 0.3%. Aminothiazoles are electron-rich and oxidize rapidly.

Module 3: Troubleshooting & Diagnostic FAQs

Q1: I see a peak at [M+16] in my LC-MS. Is this a salt adduct or oxidation?

  • Diagnosis: This is almost certainly the N-oxide .

  • Why: The thiazole ring nitrogen (N3) is nucleophilic. In the presence of trace peroxides (often found in aged PEG excipients or Tween), it forms the N-oxide.

  • Confirmation: Perform a fragmentation study (MS/MS). N-oxides typically show a characteristic loss of oxygen (-16 Da) or hydroxyl (-17 Da) during collision-induced dissociation (CID).

Q2: My main peak is tailing significantly. Is the compound degrading on the column?

  • Diagnosis: Likely Silanol Interaction , not degradation.

  • Mechanism: N-methyl-1,3-thiazol-2-amine is basic. It interacts with free silanol groups on C18 columns.

  • Fix:

    • Use a "High pH" stable column (e.g., C18 Hybrid particle) and run at pH 9.5 (ammonium bicarbonate).

    • Alternatively, add 0.1% Trifluoroacetic acid (TFA) instead of Formic Acid to suppress silanol ionization (ion pairing effect).

Q3: In acidic conditions, I see a mass shift of +18 Da. Is this a hydrate?

  • Diagnosis: This is Ring Opening .

  • Mechanism: Strong acids protonate the ring nitrogen, making C2 highly electrophilic. Water attacks C2, eventually cleaving the S1-C2 bond to form a thiourea derivative.

  • Reaction: Parent + H₂O → Ring Open Intermediate.

Module 4: Analytical Method Configuration

To successfully separate these degradants, your method must resolve the polar hydrolytic products from the hydrophobic dimers.

Recommended LC-MS Workflow

AnalyticalWorkflow Sample Degraded Sample (Neutralized) Column Stationary Phase: C18 Polar Embedded (Prevents dewetting) Sample->Column MobilePhase Mobile Phase: A: 10mM NH4 Formate (pH 3.5) B: Acetonitrile Column->MobilePhase Gradient 5% -> 95% B Detection Detection: UV (260 nm) + ESI(+) MobilePhase->Detection

Figure 2: Optimized LC-MS configuration for polarity-spanning degradation products.

Critical Parameters:

  • Wavelength: 250–265 nm (Thiazole absorption maximum).

  • Mobile Phase pH: Acidic (pH 3–4) is preferred to keep the amine protonated and improve peak shape, unless using high-pH resistant columns.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4][5] 2003.[4] Link

  • International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B.[3][4] 1996.[4] Link

  • Metzger, J. V.Thiazole and its Derivatives. In Chemistry of Heterocyclic Compounds, Wiley-Interscience, 1979.
  • Kashyap, S. J., et al. "Review on Synthesis and Biological Activity of 2-Aminothiazole Derivatives." International Journal of ChemTech Research, 2012. (Discusses stability and reactivity profiles).
  • Baillie, T. A. "Metabolic Activation of Thiazole-Containing Drugs." Chemical Research in Toxicology, 2021.

Sources

Troubleshooting

Minimizing side reactions during the synthesis of aminophenyl thiazoles

Welcome to the technical support center for the synthesis of aminophenyl thiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered dur...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of aminophenyl thiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during synthesis, with a focus on minimizing side reactions and maximizing yield and purity. Here, we combine established chemical principles with practical, field-proven insights to help you troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of aminophenyl thiazoles, particularly via the Hantzsch thiazole synthesis, a widely used and robust method.[1][2]

Q1: My Hantzsch thiazole synthesis is resulting in a very low yield. What are the most common causes?

A1: Low yields in the Hantzsch synthesis typically stem from three primary areas:

  • Purity and Stability of Starting Materials: The α-halo-β-carbonyl compounds (e.g., 2-bromoacetophenone) can be unstable.[3] Ensure they are freshly prepared or have been stored properly under cold, dark conditions to prevent decomposition. Likewise, impurities in the thioamide or thiourea can introduce competing side reactions.[3][4]

  • Suboptimal Reaction Conditions: The reaction is sensitive to temperature, time, and solvent. Excessive heat can promote the degradation of reactants or products.[3] Conversely, insufficient temperature or reaction time will lead to incomplete conversion.[3] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Inefficient Isolation/Work-up: The desired aminophenyl thiazole product may be lost during the work-up phase. For instance, the initial product often forms as an HBr salt, which can be soluble in the reaction mixture.[5] Neutralization with a mild base (e.g., 5% sodium carbonate solution) is typically required to precipitate the free base, which can then be isolated by filtration.[1][6]

Q2: I've isolated a major byproduct that appears to be an isomer of my target 2-aminothiazole. What is it and how can I prevent its formation?

A2: You are likely observing the formation of a 3-substituted 2-imino-2,3-dihydrothiazole. This is a well-documented side reaction, especially when using N-monosubstituted thioureas.[3][6] The formation of this isomer is highly dependent on the pH of the reaction medium.

  • Mechanism of Isomer Formation: Under acidic conditions (e.g., using 10M-HCl-EtOH), the reaction pathway can favor the formation of the 2-imino-2,3-dihydrothiazole isomer.[6]

  • Prevention Strategy: To selectively synthesize the desired 2-(N-substituted amino)thiazole, the reaction should be conducted in a neutral or slightly basic medium.[3][6] The use of a non-acidic solvent like methanol or ethanol is standard. If necessary, a mild, non-nucleophilic base can be added to ensure the conditions remain neutral and suppress the formation of the imino isomer.[3]

Q3: How critical is the choice of solvent in my reaction?

A3: The solvent choice is crucial. Alcohols like methanol or ethanol are common and effective for many Hantzsch syntheses.[1][6] However, for certain variations, aprotic solvents such as DMF may improve efficiency.[3] In recent years, "greener" methodologies have been developed that utilize alternative reaction media to minimize byproducts and improve sustainability. These include:

  • Ionic Liquids: These can enhance reaction efficiency and offer the potential for recycling the reaction medium.

  • Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and often leads to higher yields and fewer side products.[6]

  • Solvent-Free Conditions: Heating the reactants together without a solvent is another eco-friendly approach that has proven successful.[7]

In-Depth Troubleshooting Guides

Guide 1: Controlling Regioselectivity and Isomeric Impurities

This guide provides a deeper dive into managing the formation of the 2-imino-2,3-dihydrothiazole isomer.

The Competing Pathways

The key to controlling the outcome lies in understanding the cyclization step. The intermediate formed after the initial S-alkylation of the thiourea possesses two nucleophilic nitrogen atoms. The subsequent intramolecular cyclization can proceed via two distinct pathways, dictated primarily by the reaction pH.

G cluster_start Starting Materials cluster_pathways Cyclization Pathways alpha_haloketone α-Haloketone intermediate S-Alkylated Intermediate alpha_haloketone->intermediate thiourea N-monosubstituted Thiourea thiourea->intermediate amino_path Desired 2-Amino Thiazole intermediate->amino_path Neutral or Basic pH imino_path Side Product: 2-Imino-2,3-dihydrothiazole intermediate->imino_path Acidic pH

Caption: Competing cyclization pathways in Hantzsch synthesis. (Within 100 characters)
Parameter Optimization for Selectivity

To favor the desired 2-aminothiazole product, careful control of reaction parameters is essential.

ParameterRecommendation for 2-AminothiazoleRationale
pH Neutral to slightly basicSuppresses the protonation state that leads to the imino isomer.[3][6]
Solvent Alcohols (Methanol, Ethanol)Standard protic solvents that facilitate the desired pathway without inducing acidity.[6]
Temperature Moderate Heat (e.g., 65-100°C)Provides sufficient energy for reaction without causing degradation or isomerization.[3][6]
Reaction Time Monitor by TLC/LC-MSProlonged reaction times, even in neutral media, can potentially lead to isomerization. Stop the reaction upon completion.[3]
Guide 2: Purification Challenges and Solutions

Persistent impurities, often unreacted starting materials or colored byproducts, can complicate the purification of the final product.

Troubleshooting Workflow for Purification

G start Crude Product Isolated check_purity Assess Purity (TLC/NMR) start->check_purity is_pure Purity Acceptable? check_purity->is_pure finish Product Characterization is_pure->finish Yes recrystallize Recrystallization (Consider activated charcoal for color) is_pure->recrystallize No check_purity2 Assess Purity recrystallize->check_purity2 is_pure2 Purity Acceptable? check_purity2->is_pure2 is_pure2->finish Yes chromatography Column Chromatography is_pure2->chromatography No check_purity3 Assess Purity chromatography->check_purity3 check_purity3->finish Yes salt_formation Consider Salt Formation to induce crystallization check_purity3->salt_formation No is_pure3 Purity Acceptable?

Caption: Stepwise workflow for purifying aminophenyl thiazoles. (Within 100 characters)
Detailed Purification Protocols
  • Control Stoichiometry: Using a slight excess of the thiourea (e.g., 1.5 equivalents) can help drive the reaction to completion, ensuring the full consumption of the α-haloketone, which can be a difficult impurity to remove later.[1][6]

  • Washing: Before more advanced purification, wash the crude solid product with a solvent in which the starting materials are soluble but the desired product is not.[6] Water is often effective for removing unreacted thiourea and salts.[4]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent like ethanol is a powerful technique. For colored impurities, adding a small amount of activated charcoal to the hot solution before filtering can be very effective.[4][6]

  • Column Chromatography: For oils or products that do not crystallize easily, purification by column chromatography is the method of choice.[6] A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common starting point.

Experimental Protocols

Protocol 1: Standard Synthesis of 2-Amino-4-phenylthiazole

This protocol is a representative example of the Hantzsch thiazole synthesis.[1]

Materials:

  • 2-Bromoacetophenone (5.0 mmol, 1.0 eq)

  • Thiourea (7.5 mmol, 1.5 eq)

  • Methanol (5 mL)

  • 5% Aqueous Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized Water

Procedure:

  • In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone and thiourea.

  • Add 5 mL of methanol to the vial.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes. Monitor reaction completion via TLC.

  • Once the reaction is complete, remove the vial from the heat and allow it to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl the beaker to ensure thorough mixing. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid (the filter cake) thoroughly with deionized water to remove any remaining salts or impurities.

  • Allow the purified product to air-dry on the filter paper or on a watchglass.

Protocol 2: General Guidance for Column Chromatography Purification

Setup:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A non-polar/polar solvent system, typically Hexanes/Ethyl Acetate. The optimal ratio should be determined by TLC analysis first.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent mixture.

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Loading: Carefully apply the prepared sample to the top of the packed silica gel column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Gradient (Optional but Recommended): Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20) to elute compounds with increasing polarity.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified aminophenyl thiazole.

References

  • MDPI. (2025, October 28). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Retrieved from [Link]

  • MDPI. (2025, February 18). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. Retrieved from [Link]

  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • KTU ePubl. (2022, July 12). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Retrieved from [Link]

  • ResearchGate. (2015, May 26). conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (2024, July 5). Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). 3-(2-Aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione as an Ecofriendly Sulphur Transfer Agent to Prepare Alkanethiols in High Yield and High Purity. Retrieved from [Link]

  • YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

  • MDPI. (2022, July 12). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis of some new 5- substituted of. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for Basic Amine Compounds

Guide Focus: Troubleshooting for 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine and Structurally Related Molecules Welcome to the technical support resource for resolving common chromatographic challenges. This guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

Guide Focus: Troubleshooting for 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine and Structurally Related Molecules

Welcome to the technical support resource for resolving common chromatographic challenges. This guide provides in-depth, field-proven insights into diagnosing and solving HPLC peak tailing, specifically for basic compounds like 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine. Our approach moves beyond simple checklists to explain the underlying chemical principles, empowering you to make informed decisions for robust method development.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine likely tailing?

A: The most common reason is a secondary ionic interaction between the basic amine functional groups on your molecule and acidic residual silanol groups on the surface of the silica-based HPLC column.[1][2]. At typical analytical pH ranges (above 3.0), these silanol groups become deprotonated (negatively charged) and can strongly, and non-ideally, retain your protonated (positively charged) basic analyte, causing the delayed elution that appears as peak tailing.[1][3].

Q2: What is the quickest and simplest adjustment I can make to see an improvement?

A: The fastest initial step is to modify your mobile phase by adding an acidic modifier. Preparing your aqueous mobile phase with 0.1% formic acid to lower the pH to approximately 2.7-3.0 is an excellent starting point. This low pH ensures the silanol groups are fully protonated (neutral), minimizing the unwanted ionic interactions that cause tailing.[1][4][5].

Q3: How do I know if my peak shape is acceptable?

A: A symmetrical, or Gaussian, peak is ideal. Peak symmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a Tf of 1.0. For most applications, a tailing factor of ≤ 1.5 is considered acceptable, though regulated methods may require a Tf ≤ 1.2.[1][2]. Significant tailing compromises accurate integration and reduces resolution from nearby peaks.

Q4: Could my column be permanently damaged?

A: It's possible, but first, rule out chemical causes. If a neutral compound (like toluene or uracil) also shows a tailing peak, it could indicate a physical problem like a column void or a blocked frit.[6]. However, if only basic compounds like your analyte are tailing, the issue is almost certainly chemical and can be solved by optimizing the method's chemistry.[6].

In-Depth Troubleshooting Guide

The Root Cause: Unwanted Secondary Interactions

Successful Reversed-Phase Chromatography (RPC) relies on a primary, predictable retention mechanism: hydrophobic interaction between the analyte and the stationary phase.[1]. Peak tailing for basic compounds like 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine arises when a secondary, undesirable retention mechanism occurs simultaneously.

The analyte, possessing multiple basic nitrogen centers (an aniline amine and a thiazole amine), readily accepts a proton (becomes cationic) in typical mobile phases. Standard silica-based stationary phases, even after derivatization (e.g., to C18), have residual, underivatized silanol groups (Si-OH). These silanols are acidic (pKa ≈ 3.8–4.2) and become ionized (anionic, Si-O⁻) at a mobile phase pH above ~4.[7]. The resulting electrostatic attraction between the cationic analyte and anionic silanol sites creates a strong, non-hydrophobic interaction that leads to poor peak shape.

cluster_0 Silica Surface (pH > 4) cluster_1 Analyte in Mobile Phase Silanol Ionized Silanol Site (Si-O⁻) Result Peak Tailing Analyte Protonated Basic Analyte (Analyte-NH⁺) Analyte->Silanol Strong Ionic Interaction (Secondary Retention) G start Start: Peak Tailing Observed mobile_phase Step 1: Mobile Phase Optimization start->mobile_phase ph_adjust 1a. Adjust pH (e.g., 0.1% Formic Acid) mobile_phase->ph_adjust Easiest First additives 1b. Use Additives (e.g., TEA, Buffers) ph_adjust->additives If tailing persists solved Problem Solved: Symmetrical Peak (Tf ≤ 1.5) ph_adjust->solved Often sufficient column_select Step 2: Evaluate Column Chemistry additives->column_select If still tailing additives->solved endcapped Use High-Purity, End-Capped (Type B) Column column_select->endcapped system_check Step 3: Check System & Sample endcapped->system_check For further optimization endcapped->solved overload Reduce Sample Concentration /Injection Volume system_check->overload solvent Match Sample Solvent to Mobile Phase overload->solvent solvent->solved

Caption: Systematic workflow for troubleshooting peak tailing.

Step 1: Mobile Phase Optimization (Highest Impact)

Controlling the mobile phase chemistry is the most powerful tool for eliminating tailing of basic compounds.

1a. Mobile Phase pH Adjustment

The goal is to neutralize either the analyte or the stationary phase silanols to prevent their ionic interaction.

  • Low pH (Recommended First Approach): Operating at a pH between 2.5 and 3.0 protonates the surface silanols, rendering them neutral. While your basic analyte will be fully protonated (charged), the primary cause of the ionic interaction—the charged silica surface—is eliminated..[4] This is highly effective and generally provides good peak shape.

  • High pH: Operating at a pH > 8 (on a pH-stable column) deprotonates the basic analyte, making it neutral. Although the silanols will be fully ionized, the neutral analyte will not participate in an ionic interaction. This can also be effective but requires a specialized hybrid or high-pH stable column to prevent silica dissolution..[3][8]

1b. Mobile Phase Additives

If pH adjustment alone is insufficient, additives can mask the remaining silanol activity or control the pH more precisely..[9]

  • Buffers: Using a buffer system (e.g., 10-20 mM ammonium formate or ammonium acetate) ensures the mobile phase pH remains constant throughout the gradient, leading to more reproducible retention times and peak shapes..[10] This is crucial if the sample diluent has a different pH than the mobile phase.

  • Competing Base (Silanol Suppressor): Adding a small, basic amine like triethylamine (TEA) at a low concentration (e.g., 0.05% or ~5 mM) can dramatically improve peak shape..[4] The protonated TEA preferentially interacts with the ionized silanol sites, effectively "shielding" them from your analyte..[2][4] Note that TEA can shorten column lifetime and may suppress ionization in MS detection.

Strategy Mechanism of Action Pros Cons
Low pH (0.1% FA/TFA) Protonates (neutralizes) surface silanol groups. [5]Highly effective, simple, MS-compatible.May reduce retention for some bases. Standard silica columns have limited lifetime below pH 2.5. [1]
High pH (>8) Deprotonates (neutralizes) the basic analyte.Very effective for improving peak shape and retention.Requires a specialized, pH-stable column. [8]
Add Competing Base (TEA) TEA preferentially binds to active silanol sites, masking them from the analyte. [4]Very effective at improving symmetry.Can shorten column lifetime; not ideal for MS detection (ion suppression). [4]
Use Buffers Maintains a constant, stable pH for reproducible ionization states. [10]Improves reproducibility and peak shape.Non-volatile buffers (phosphate) are not MS-compatible. [10]

Step 2: Column Selection and Care

If mobile phase optimization does not fully resolve the issue, your column chemistry may be the limiting factor.

  • Use High-Purity, End-Capped Columns: Modern columns are made with high-purity "Type B" silica, which has fewer metallic impurities that increase silanol acidity..[5][7] Furthermore, ensure you are using a column that is "end-capped." End-capping is a chemical process that covers many of the residual silanol groups with a small, non-polar cap (e.g., a trimethylsilyl group), making the surface more inert and less prone to causing tailing..[1][11]

  • Consider Alternative Stationary Phases: For particularly challenging basic compounds, consider columns with advanced surface chemistry. Hybrid silica-organic particles or sterically-protected bonded phases offer enhanced stability at high pH and better shielding of residual silanols, providing excellent peak shapes for bases..[5][8][12]

Column Type Key Feature Best For...
Standard End-Capped C18 Type B silica with silanols chemically capped. [1]General purpose; works well for most bases with an optimized low-pH mobile phase.
Polar-Embedded Phase Incorporates a polar group (e.g., amide, carbamate) near the silica surface. [3]Shielding silanols and providing alternative selectivity for polar bases.
Hybrid or High-pH Stable Organic/inorganic hybrid particle or specially bonded/end-capped. [8]Operating at high pH to neutralize basic analytes, offering excellent peak shape and longevity.

Step 3: System and Sample Considerations

Finally, ensure your hardware and sample preparation are not contributing to the problem.

  • Avoid Mass Overload: Injecting too much sample can saturate the stationary phase at the column inlet, leading to tailing..[11] If you suspect this, dilute your sample 10-fold and reinject. If the peak shape improves, you were overloading the column.

  • Match Sample Solvent: Ideally, dissolve your sample in the initial mobile phase..[13] Dissolving your sample in a much stronger solvent (e.g., pure acetonitrile or DMSO) when your mobile phase is highly aqueous can cause peak distortion and tailing..[13]

  • Minimize Extra-Column Volume: Use tubing with a narrow internal diameter (e.g., 0.005") and ensure all fittings are properly made to minimize dead volume, which can contribute to peak broadening and tailing..[3]

Experimental Protocols

Protocol 1: Preparation of Low-pH Mobile Phase (0.1% Formic Acid)

  • Aqueous Mobile Phase (A):

    • Measure 999 mL of high-purity HPLC-grade water into a 1 L solvent bottle.

    • Carefully add 1 mL of high-purity formic acid (≥98%).

    • Cap and mix thoroughly. Sonicate for 5-10 minutes to degas. This is your Mobile Phase A (Water + 0.1% Formic Acid).

  • Organic Mobile Phase (B):

    • Measure 999 mL of HPLC-grade acetonitrile (or methanol) into a separate 1 L solvent bottle.

    • Carefully add 1 mL of high-purity formic acid (≥98%).

    • Cap and mix thoroughly. This is your Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Implementation: Use these mobile phases in your HPLC system and re-equilibrate your column for at least 10-15 column volumes before injecting your sample.

Protocol 2: Preparation of Mobile Phase with a Competing Base (Triethylamine)

  • Aqueous Mobile Phase (A) with TEA:

    • Prepare your desired aqueous buffer (e.g., 20 mM Ammonium Acetate). Adjust the pH of this aqueous solution to the desired setpoint (e.g., pH 7.0) before adding the organic modifier.

    • To 1 L of this buffered aqueous solution, add 0.5 mL of triethylamine (TEA).

    • Mix thoroughly and sonicate to degas.

  • Organic Mobile Phase (B):

    • Use pure HPLC-grade acetonitrile or methanol.

  • Implementation: Dedicate a column to methods using TEA, as it can be difficult to wash out completely and may alter the column's selectivity for other methods.

References

  • Chrom Tech, Inc. (2025).
  • Longdom Publishing. (2024).
  • Crawford Scientific. The Theory of HPLC Column Chemistry.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • ACD/Labs. (2022).
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • PubMed. (2019).
  • LCGC Blog. (2020).
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
  • Axion Labs. (2022). HPLC Peak Tailing.
  • ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?
  • SIELC Technologies. Improving of a Peak Shape of the Charged Compounds.
  • Agilent. (2023).
  • MAC-MOD Analytical. The Importance of HPLC Mobile Phase Additives & Buffers.
  • YMC. (2012). HPLC Method Development.
  • LCGC Blog. (2022). HPLC Diagnostic Skills II – Tailing Peaks.

Sources

Troubleshooting

Optimizing reaction temperature for N-methylation of thiazole-2-amines

This guide serves as a specialized Technical Support Center for optimizing the N-methylation of thiazole-2-amines. It is designed for researchers encountering regioselectivity issues and yield inconsistencies.

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for optimizing the N-methylation of thiazole-2-amines. It is designed for researchers encountering regioselectivity issues and yield inconsistencies.

Topic: Optimizing Reaction Temperature for Regiocontrol Ticket ID: #THZ-MET-001 Status: Open for Consultation[1][2]

Module 1: The Regioselectivity Crisis (The "Why")

User Query: "I am trying to methylate the exocyclic amine of my thiazole-2-amine, but I keep isolating the ring-methylated thiazolium salt. Why is this happening?"

Scientist Response: This is the most common issue in thiazole chemistry. Thiazole-2-amines possess two distinct nucleophilic sites:

  • The Ring Nitrogen (N3): The lone pair is orthogonal to the

    
    -system, making it highly nucleophilic and kinetically accessible.
    
  • The Exocyclic Nitrogen (

    
    ):  Its lone pair is delocalized into the aromatic ring (resonance), significantly reducing its nucleophilicity under neutral conditions.[1]
    

The Temperature-Regioselectivity Link: Temperature is your primary switch between Kinetic Control (N3-methylation) and Thermodynamic Control (Exocyclic-methylation).[1]

  • Low Temperature (< 25°C): Favors the fastest reaction

    
     Attack by the Ring Nitrogen (N3).[1]
    
  • High Temperature (> 60°C) + Base: Favors the most stable product or induces the Dimroth Rearrangement , where the methyl group migrates from the ring nitrogen to the exocyclic nitrogen.

Module 2: Visualizing the Pathway

To control the reaction, you must visualize the competing pathways.[2] The diagram below illustrates how temperature acts as a gatekeeper between the Thiazolium Salt (Kinetic) and the Secondary Amine (Thermodynamic).

ThiazoleMethylation Start Thiazole-2-amine Kinetic N3-Methyl Thiazolium Salt (Kinetic Product) Start->Kinetic Low Temp (<25°C) Neutral Cond. Thermo N-Methyl Thiazol-2-amine (Thermodynamic Product) Start->Thermo Strong Base (NaH) Direct Deprotonation Reagent MeI / DMS Dimroth Dimroth Rearrangement (Base + Heat) Kinetic->Dimroth Add Base (NaOH/K2CO3) Dimroth->Thermo Heat (>60°C) Isomerization

Figure 1: Reaction pathway showing the temperature-dependent bifurcation between kinetic salt formation and thermodynamic rearrangement.[1]

Module 3: Optimization Protocols

Protocol A: Targeting the Exocyclic Amine (Thermodynamic)

Goal: Mono-methylation of the


 group.[1]
Strategy:  Use the Dimroth Rearrangement sequence.
StepActionTemperatureCritical Note
1 Salt Formation 0°C

RT
Dissolve substrate in acetone/THF. Add MeI (1.1 eq).[1][2] Stir 2-4h. The salt often precipitates.
2 Basification RT Add aqueous NaOH (2M) or

.[1] The solution may change color (free-basing the imine).[1]
3 Rearrangement Reflux (60-80°C) Heat the mixture. The methyl group migrates from N3 to

.
4 Monitoring -- Track disappearance of the salt peak by LCMS.[1]

Why this works: Direct alkylation often leads to poly-methylation.[1] By forming the salt first (Kinetic) and then rearranging it with heat (Thermodynamic), you ensure mono-selectivity [1, 3].[2]

Protocol B: Direct Deprotonation Method

Goal: Direct N-exocyclic methylation without rearrangement.[1] Strategy: Increase nucleophilicity of the exocyclic amine via strong base.

  • Cooling: Cool anhydrous DMF/THF to 0°C .

  • Deprotonation: Add NaH (1.2 eq). Evolution of

    
     gas indicates anion formation.
    
  • Addition: Add MeI (1.0 eq) slowly.

  • Warming: Allow to warm to RT only. Do not heat.

  • Quench: Quench with ice water to prevent over-alkylation.

Module 4: Troubleshooting & FAQs

Q1: My reaction mixture turned black/tarry upon heating. What happened?

Diagnosis: Thermal degradation or polymerization. Root Cause: Thiazole rings can be sensitive to oxidative stress at high temperatures, especially in the presence of strong bases like NaH or excess MeI.[2] Solution:

  • Lower the Temperature: If using Protocol A, try 50°C instead of reflux.

  • Switch Solvents: Change from DMF (high boiling, hard to remove) to Acetonitrile (

    
    ). Acetonitrile acts as a "soft" ligand and stabilizes the transition state.
    
  • Inert Atmosphere: Ensure the reaction is under Nitrogen/Argon.

Q2: I see a mixture of N3-methyl (salt) and N-exo-methyl products.

Diagnosis: Incomplete Dimroth rearrangement. Root Cause: The reaction temperature was likely in the "dead zone" (30–50°C)—too high for pure kinetic control, but too low for complete rearrangement.[2] Solution:

  • Push the Equilibrium: Increase temperature to reflux (80°C) for 1-2 additional hours.

  • Check pH: The rearrangement requires the medium to be basic (pH > 10).[1] Add more base (

    
     or NaOH).[2]
    
Q3: I am getting dimethylated products (quaternized salts).

Diagnosis: Over-alkylation. Root Cause: The product (secondary amine) is more nucleophilic than the starting material.[1] Solution:

  • Temperature Control: Strictly maintain 0°C during the addition of the methylating agent.

  • Stoichiometry: Reduce MeI to 0.9 equivalents. It is better to have unreacted starting material (separable) than dimethylated byproduct (hard to separate).[2]

Module 5: Decision Matrix (Graphviz)[1][2]

Use this logic flow to determine your next experimental step.

DecisionTree Start Start: N-Methylation Target Target Product? Start->Target Ring Ring Nitrogen (N3) (Thiazolium Salt) Target->Ring Salt Exo Exocyclic Nitrogen (Secondary Amine) Target->Exo Amine RingCond Conditions: Neutral Solvent (Acetone) Temp: 0°C to RT Ring->RingCond BaseQ Base Sensitivity? Exo->BaseQ RingResult Product: Kinetic Salt RingCond->RingResult StrongBase Stable to NaH? YES BaseQ->StrongBase WeakBase Sensitive? NO (Use Weak Base) BaseQ->WeakBase Direct Protocol B: NaH / DMF / 0°C (Direct Alkylation) StrongBase->Direct Rearrange Protocol A: 1. MeI (RT) 2. Base/Heat (>60°C) (Dimroth Rearrangement) WeakBase->Rearrange ExoResult Product: Thermodynamic Amine Direct->ExoResult Rearrange->ExoResult

Figure 2: Troubleshooting decision tree for selecting reaction conditions based on target regioselectivity.

References

  • BenchChem. (2025).[1][3][4] Optimizing reaction conditions for N-methylation of thiazoles. BenchChem Technical Notes. [1][2]

  • Star Chemistry. (2025).[1] The Dimroth Rearrangement: A Comprehensive Analysis. Star Chemistry Reviews.

  • Wiley-VCH. (2025).[1] Microwave-assisted Dimroth Rearrangement of 2-Amino-1,3-6H-thiazines. Wiley Online Library.

  • Royal Society of Chemistry. (2023).[1] Design of a new method for one-pot synthesis of 2-amino thiazoles. RSC Publishing.

  • National Institutes of Health (PMC). (2023).[1] 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones. NCBI PMC. [1][2]

Sources

Optimization

Technical Support Center: Purifying 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine

Welcome to the technical support hub for the purification of 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine (and its analogs). This guide is designed for researchers, medicinal chemists, and process development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the purification of 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine (and its analogs). This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this compound with high purity. We will move from frequently asked questions to in-depth troubleshooting protocols, explaining the scientific principles behind each step.

Frequently Asked Questions (FAQs)

This section provides rapid answers to common issues encountered during the purification of aminophenyl thiazole derivatives.

Q1: My crude sample is a dark, oily substance, but I expect a solid. What should I do first? A1: An oily or dark-colored crude product often indicates the presence of residual high-boiling solvents (like DMF or DMSO), unreacted starting materials, or colored polymeric byproducts. Before attempting complex purification, try co-evaporation: dissolve the oil in a volatile solvent like dichloromethane (DCM) or ethyl acetate (EtOAc), dry it over anhydrous sodium sulfate, filter, and re-concentrate under reduced pressure. Repeating this 2-3 times can often remove residual solvents and may yield a solid or a more manageable gum.

Q2: Which analytical technique is best for a quick purity check of my fractions? A2: Thin-Layer Chromatography (TLC) is the most efficient method for rapid, qualitative analysis during purification. Due to the polar amine and heterocyclic nature of the target compound, a mobile phase of ethyl acetate/hexane (e.g., 30-50% EtOAc) on a standard silica gel plate is a good starting point.[1] Use a UV lamp (254 nm) for visualization. For quantitative and more precise purity assessment, High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are the gold standards.[2][3][4]

Q3: My compound seems to be unstable on silica gel. What are my alternatives? A3: Amine-containing compounds can sometimes interact strongly with the acidic surface of standard silica gel, leading to streaking on TLC, poor recovery, or even decomposition during column chromatography.[5] Consider using a different stationary phase like alumina (neutral or basic) or deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (~1%).[5][6] Reverse-phase chromatography is also an excellent alternative.

Q4: I've successfully recrystallized my product, but the yield is very low. How can I improve it? A4: Low yield in recrystallization can stem from several factors: using too much solvent, cooling the solution too quickly, or the compound having significant solubility even in the cold solvent.[7] To improve yield, ensure you are using the minimum amount of hot solvent required to fully dissolve the crude material.[8] After dissolving, allow the flask to cool slowly to room temperature before moving it to an ice bath. If yield is still low, you can try to partially evaporate the solvent from the mother liquor and cool it again to obtain a second crop of crystals.

Q5: What is the best way to confirm the final purity of my compound? A5: Final purity should be established using at least two orthogonal methods. The combination of HPLC (to assess for chromatographic impurities) and ¹H NMR spectroscopy is standard in the pharmaceutical industry.[4][9] Quantitative ¹H NMR (qHNMR) is particularly powerful as it can provide an absolute purity value without needing a reference standard of the compound itself and can detect residual solvents and other non-UV active impurities.[3][4][10][11]

In-Depth Troubleshooting & Purification Protocols

This section provides detailed, step-by-step guidance for overcoming specific purification challenges.

Initial Assessment and Strategy Selection

Before purification, it is critical to understand the nature of your crude sample and the likely impurities. Common impurities in syntheses of related aminophenyl thiazoles include unreacted starting materials, reagents, and side-products from condensation reactions.[12][13][14]

A logical workflow for purification is essential for efficient and successful impurity removal.

G cluster_0 Purity Assessment & Strategy cluster_1 Purification Execution cluster_2 Final Validation A Crude Product (4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine) B Analytical TLC/HPLC/NMR (Initial Purity Check) A->B Analyze small sample C Identify Impurity Polarity (More Polar, Less Polar, or Both?) B->C Interpret data D Select Primary Purification Method C->D Based on impurities E Recrystallization (If solid & high initial purity) D->E Impurity profile is simple F Column Chromatography (For complex mixtures) D->F Multiple impurities G Acid-Base Extraction (To remove non-basic/acidic impurities) D->G Ionic impurities present H Collect & Combine Pure Fractions E->H F->H G->H I Final Purity Analysis (HPLC >95%, NMR confirmation) H->I Verify purity J Pure Compound (Characterized & Documented) I->J Meets specification G start Problem with Chromatography q1 Compound won't elute Is the solvent system not polar enough? start->q1 q2 q2 start->q2 q3 Compound is streaking on column/TLC Are there strong interactions with silica? start->q3 q4 Poor Separation Between Product & Impurity Is the solvent system not selective enough? start->q4 a1 Increase Polarity Add more polar solvent (EtOAc, MeOH) to the mobile phase. q1:f0->a1:f0 Yes a2 Decrease Polarity Add more non-polar solvent (Hexane) to the mobile phase. q2:f0->a2:f0 Yes a3 Modify Mobile Phase or Stationary Phase Add 1% Triethylamine (Et3N) to the mobile phase to neutralize acidic sites. Consider switching to neutral alumina as the stationary phase. q3:f0->a3:f0 Yes a4 Change Solvent System Switch one component (e.g., from EtOAc/Hexane to DCM/MeOH) to alter selectivity. Run a shallower solvent gradient. q4:f0->a4:f0 Yes

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Spectral Analysis of 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine

This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum for the heterocyclic compound 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine. As a crucial tool in structural elucidatio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum for the heterocyclic compound 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine. As a crucial tool in structural elucidation, ¹H NMR offers a detailed fingerprint of a molecule's hydrogen framework. This document is designed for researchers and drug development professionals, offering not just a theoretical assignment of proton signals but also a practical comparison with complementary analytical techniques essential for unambiguous characterization in a regulated environment. We will explore the causal factors behind the predicted chemical shifts and provide robust, self-validating experimental protocols for acquiring high-quality data.

Predicted ¹H NMR Spectral Assignment

While an experimental spectrum for this specific molecule is not publicly available, a highly accurate prediction can be constructed by analyzing its constituent fragments and drawing on extensive empirical data for analogous structures. The molecule is comprised of three key regions: a 3-substituted aminophenyl ring, a disubstituted thiazole ring, and an N-methyl group, each with distinct electronic environments that dictate the chemical shifts of their respective protons.

Caption: Recommended workflow for complete structural elucidation and validation.

Conclusion

The structural analysis of 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine serves as an excellent model for the rigorous application of modern spectroscopic techniques. A detailed ¹H NMR analysis, based on established chemical shift principles and substituent effects, provides a strong foundational hypothesis of the molecule's proton framework. However, for the standards required in scientific research and particularly in drug development, this initial analysis must be supported by orthogonal data. The integration of ¹³C NMR, definitive 2D NMR experiments like COSY and HSQC, and confirmation of molecular formula by mass spectrometry is not merely supplementary but essential for building a complete and validated data package. The protocols and comparative analysis provided herein offer a robust framework for achieving this goal.

References

  • Wikipedia. Thiazole. [Link]

  • Al-Suwaidan, I. A., et al. (2016). Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity. SSRN. [Link]

  • Kumar, A., et al. (2012). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. International Journal of Peptide Research and Therapeutics. [Link]

  • Zein, R., et al. Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. University of South Carolina Scholar Commons. [Link]

  • Navarrete-Vázquez, G., et al. (2021). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. Scientific Reports. [Link]

  • Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]

  • Wiley-VCH. Thiazole - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Supporting Information for Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • Abraham, R. J., & Thomas, W. A. (2015). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • LibreTexts Chemistry. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • ResearchGate. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. [Link]

Comparative

A Guide to Ensuring Reproducibility of Biological Data for Novel Phenyl-Thiazole Analogs: A Case Study on 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine Analogs

In the fast-paced world of drug discovery, the reliability and reproducibility of experimental data are paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced world of drug discovery, the reliability and reproducibility of experimental data are paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to ensure the reproducibility of biological data, using the promising class of 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine analogs as a case study. While direct biological data for the specific molecule 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine is not extensively available in public literature, we will focus on a closely related and well-studied analog, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, which has shown significant potential as an anticancer agent.[1][2] This guide will delve into the critical aspects of experimental design, execution, and data interpretation to foster confidence in the biological evaluation of this and other novel chemical entities.

The Critical Importance of Reproducibility in Preclinical Research

The "reproducibility crisis" in biomedical research is a well-documented challenge, with a significant number of published findings proving difficult to replicate.[3][4] This issue is particularly acute in preclinical drug development, where foundational data integrity is crucial for advancing a compound to clinical trials. A lack of reproducibility not only wastes significant resources but can also lead to the pursuit of non-viable therapeutic strategies.[4]

For novel compounds like those in the aminophenyl-thiazole class, which exhibit promising biological activities against cancer and neglected diseases like leishmaniasis, establishing a robust and reproducible dataset is the first step towards realizing their therapeutic potential.[1][2][5] This guide will provide a systematic approach to achieving this goal.

Understanding the Target: The Aminophenyl-Thiazole Scaffold

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6] The specific analog under consideration, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, has been investigated for its cytotoxic effects against various cancer cell lines.[1][2] Understanding the potential mechanism of action is crucial for designing relevant and reproducible biological assays. While the precise molecular targets for this class of compounds are still under investigation, preliminary studies on similar molecules suggest potential involvement in complex cellular pathways, including the induction of apoptosis and autophagy.[2]

A Framework for Reproducible Biological Evaluation

To ensure the reproducibility of biological data for novel compounds, a multi-faceted approach is required, encompassing rigorous experimental design, meticulous execution, and transparent reporting.

Compound Characterization and Management

The first step in any biological study is to ensure the identity, purity, and stability of the test compound.

Protocol for Compound Quality Control:

  • Identity Verification: Confirm the chemical structure of the synthesized 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine analog using standard analytical techniques such as 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HRMS).[7][8]

  • Purity Assessment: Determine the purity of the compound using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[9] A purity of >95% is generally considered acceptable for initial biological screening.

  • Solubility Determination: Assess the solubility of the compound in the intended biological assay buffer. Poor solubility can be a major source of variability in experimental results.

  • Stability Analysis: Evaluate the stability of the compound in solution under the experimental conditions (e.g., temperature, pH, light exposure) to ensure it does not degrade during the assay.

  • Proper Storage: Store the compound under appropriate conditions (e.g., -20°C, desiccated) to prevent degradation over time.

Cell Line Authentication and Culture

The use of misidentified or contaminated cell lines is a major contributor to irreproducible data.[4][10]

Protocol for Cell Line Management:

  • Authentication: Authenticate all cell lines using short tandem repeat (STR) profiling at the start of a project and regularly thereafter.

  • Mycoplasma Testing: Routinely test cell cultures for mycoplasma contamination, which can significantly alter cellular responses.[10]

  • Standardized Culture Conditions: Maintain a detailed and consistent protocol for cell culture, including media composition, serum batch, passage number, and cell density.[10][11] Avoid using high-passage number cells, which may exhibit altered phenotypes.

  • Cell Plating Consistency: Ensure even cell distribution when plating for assays to avoid edge effects and variability in cell growth.[11][12]

Assay Development and Validation

A well-validated assay is the cornerstone of reproducible biological data.[13]

Workflow for a Reproducible Cell-Based Cytotoxicity Assay:

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Validation Compound_QC Compound QC (Purity, Identity) Plating Seed Cells in Microplate Compound_QC->Plating Cell_Auth Cell Line Authentication & Mycoplasma Test Culture Standardized Cell Culture Cell_Auth->Culture Culture->Plating Treatment Add Compound (Dose-Response) Plating->Treatment Incubation Incubate for Defined Period Treatment->Incubation Readout Measure Viability (e.g., MTT, CellTiter-Glo) Incubation->Readout Normalization Normalize Data to Vehicle Control Readout->Normalization Curve_Fit Fit Dose-Response Curve (e.g., 4-parameter logistic) Normalization->Curve_Fit QC_Metrics Assess Assay Quality (Z', S/B) Curve_Fit->QC_Metrics Replication Independent Biological Replicates (n≥3) QC_Metrics->Replication Orthogonal_Assays Compound Aminophenyl-thiazole Analog Treatment Caspase_Glo Caspase-Glo 3/7 Assay (Luminescence) Compound->Caspase_Glo Western_Blot Western Blot for Cleaved PARP Compound->Western_Blot Annexin_V Annexin V/PI Staining (Flow Cytometry) Compound->Annexin_V

Caption: Orthogonal assays to confirm apoptosis induction.

By demonstrating consistent results across multiple, mechanistically distinct assays, the evidence for the compound's pro-apoptotic activity is significantly strengthened.

Data Management and Reporting for Transparency

Transparent data management and reporting are crucial for enabling others to reproduce and build upon your findings. [14][15] Best Practices for Data Management:

  • Electronic Lab Notebooks (ELNs): Use ELNs to document all experimental details, including protocols, reagent lot numbers, and instrument settings. [14]* Data Archiving: Store raw data in a secure and accessible repository.

  • Statistical Analysis: Clearly define the statistical methods used for data analysis and report exact p-values, sample sizes (n), and the definition of error bars (e.g., SD, SEM). [15]* FAIR Principles: Adhere to the FAIR data principles (Findable, Accessible, Interoperable, and Reusable). [14]

Conclusion: A Commitment to Rigor

Ensuring the reproducibility of biological data is a shared responsibility among all stakeholders in the research community. For promising new chemical entities like the 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine class of compounds, a commitment to rigorous experimental design, meticulous execution, and transparent reporting is not just good scientific practice—it is essential for translating these discoveries into tangible therapeutic benefits. By embracing the principles outlined in this guide, researchers can build a solid foundation of reliable data, accelerating the journey of novel compounds from the laboratory to the clinic.

References

  • 3-(2-Aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione as an Ecofriendly Sulphur Transfer Agent to Prepare Alkanethiols in High Yield and High Purity - PMC. Available at: [Link]

  • Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - ResearchGate. Available at: [Link]

  • 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents - PMC. Available at: [Link]

  • Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. Available at: [Link]

  • Ensuring Reproducibility in Biological Research - Lab Manager. Available at: [Link]

  • Guidelines for the Reproducibility of Biophysics Research - Biofísica. Available at: [Link]

  • Developing and Validating Assays for Small-Molecule Biomarkers. Available at: [Link]

  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine - MDPI. Available at: [Link]

  • Improving the reproducibility of cell culture handling - INTEGRA Biosciences. Available at: [Link]

  • The Role of Assay Development and Validation in Drug Discovery - PeploBio. Available at: [Link]

  • Why can't I get reproducible results in cell based assays? - ResearchGate. Available at: [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies - Marin Biologic Laboratories. Available at: [Link]

  • The Importance of Standalone Testing for Small Molecules (We Have Capacity NOW!). Available at: [Link]

  • 5 ways to secure accurate and reproducible data from your cell-based fluorescence assay. Available at: [Link]

  • Small Molecule Hit Identification and Validation | Broad Institute. Available at: [Link]

  • 8 Ways to Improve Data Reproducibility in Computational Biology - Magna Labs. Available at: [Link]

  • Recommendations to enhance rigor and reproducibility in biomedical research | GigaScience | Oxford Academic. Available at: [Link]

  • In Silico and In Vitro Screening of Small Molecule Inhibitors - MDPI. Available at: [Link]

Sources

Validation

Definitive Structural Confirmation of 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine

Executive Summary: The Structural Conundrum In medicinal chemistry, the 2-aminothiazole scaffold is a privileged structure, serving as the core for CDK inhibitors, antifungal agents, and dopamine agonists. However, the s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Conundrum

In medicinal chemistry, the 2-aminothiazole scaffold is a privileged structure, serving as the core for CDK inhibitors, antifungal agents, and dopamine agonists. However, the specific derivative 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine presents a unique structural challenge: conformational flexibility .

The single bond connecting the C4-thiazole and the 3-aminophenyl ring allows for free rotation in solution, often obscuring the bioactive conformation. Furthermore, the presence of multiple hydrogen bond donors (aniline -NH₂, secondary amine -NHMe) and acceptors (thiazole -N=) creates high potential for polymorphism.

This guide objectively compares the three primary methods for structural confirmation—Single Crystal X-Ray Diffraction (SC-XRD) , NMR Spectroscopy , and DFT Computational Modeling —establishing why SC-XRD remains the non-negotiable "Gold Standard" for this compound.

Comparative Analysis: Selecting the Right Validation Method

While NMR is the workhorse of synthetic verification, it fails to capture the static 3D arrangement required for structure-based drug design (SBDD). The following analysis contrasts the performance of available validation techniques for the title compound.

Performance Matrix
FeatureSC-XRD (The Gold Standard) Solution NMR (1D/2D) DFT Modeling (B3LYP)
Primary Output Absolute 3D atomic coordinates & packingConnectivity & dynamic averageTheoretical energy minima
Conformational Insight Definitive: Freezes the specific low-energy conformerAmbiguous: Averages rapid bond rotationsPredictive: May miss lattice-stabilized conformers
Tautomer Identification Precise: Locates protons on specific nitrogensInferred: Chemical shift implies stateHypothetical: Calculates relative stability
Sample Requirement Single Crystal (>0.1 mm)Dissolved Sample (~5 mg)None (Computational)
Turnaround Time 24–72 Hours (crystallization dependent)< 1 Hour12–24 Hours (CPU dependent)
Suitability for FDA Required for CMC/Polymorph filingRequired for IdentitySupportive Data only
Expert Insight: Why SC-XRD Wins for Thiazoles

For 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine , the critical structural question is the torsion angle between the thiazole and phenyl rings.

  • NMR shows a time-averaged signal, suggesting a planar molecule due to fast rotation.

  • SC-XRD reveals that steric hindrance often forces a twist (typically 5°–40°), which dictates how the molecule fits into a kinase binding pocket.

Experimental Protocol: SC-XRD Determination

Standardized workflow for obtaining high-quality diffraction data for aminothiazoles.

Phase 1: Crystal Growth (The Bottleneck)

Aminothiazoles are prone to "oiling out" due to strong intermolecular H-bonding.

  • Method A (Preferred): Slow Evaporation.

    • Dissolve 20 mg of compound in 2 mL Methanol/Dichloromethane (1:1) .

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover with parafilm, poke 3 small holes, and store at 4°C.

  • Method B (Alternative): Vapor Diffusion.

    • Inner vial: Saturated solution in THF .

    • Outer vial: Pentane (antisolvent).

    • Mechanism:[1] Pentane slowly diffuses into THF, lowering solubility gently to promote nucleation over precipitation.

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-Kα radiation,

    
     = 0.71073 Å).
    
  • Temperature: 100 K (Cryostream is essential to reduce thermal motion of the terminal methyl group).

  • Resolution: 0.80 Å or better.

  • Refinement Strategy:

    • Solve structure using SHELXT (Intrinsic Phasing).

    • Refine using SHELXL (Least Squares).

    • Critical Step: Locate the amino protons (

      
       and 
      
      
      
      ) in the difference Fourier map rather than placing them geometrically. This confirms the tautomeric state (amino-thiazole vs. imino-thiazoline).
Visualization: The Structural Confirmation Workflow

G Start Crude 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine Screen Crystallization Screening (MeOH/DCM vs THF/Pentane) Start->Screen Check Microscopy Check (Birefringence?) Screen->Check Check->Screen Amorphous/Oil (Retry) Mount Mount on Goniometer (Cryoloop + Oil) Check->Mount Single Crystal Found Collect Data Collection (Mo-Kα, 100 K) Mount->Collect Solve Structure Solution (SHELXT) Collect->Solve Refine Refinement (SHELXL) Locate H-atoms Solve->Refine Validate Validation (CheckCIF / R-factor < 5%) Refine->Validate

Figure 1: Step-by-step workflow for the structural determination of the target aminothiazole.

Structural Insights & Data Interpretation

Once the structure is solved, the following parameters confirm the identity and quality of the material.

A. The Tautomeric Confirmation

Thiazole-2-amines can exist as the amino form (aromatic thiazole ring) or the imino form (non-aromatic).

  • Evidence: Look at the C2–N(exocyclic) bond length.

    • Amino form: ~1.34–1.36 Å (partial double bond character).

    • Imino form: ~1.28–1.30 Å (double bond).

  • For the Title Compound: Expect the amino tautomer in the solid state, stabilized by intermolecular hydrogen bonds.

B. Intermolecular Interactions (The "Fingerprint")

The crystal packing is dominated by a specific hydrogen bond network.

  • Primary Interaction:

    
     (Intermolecular). This forms centrosymmetric dimers (
    
    
    
    graph set).
  • Secondary Interaction:

    
     (T-shaped interactions with adjacent phenyl rings).
    
Visualization: Hydrogen Bond Network Logic

Interactions MolA_NH Molecule A (N-H Donor) MolB_N Molecule B (Thiazole N Acceptor) MolA_NH->MolB_N 2.9 Å Stack Pi-Pi Stacking (3.8 Å) MolB_NH Molecule B (N-H Donor) MolA_N Molecule A (Thiazole N Acceptor) MolB_NH->MolA_N 2.9 Å

Figure 2: Schematic of the centrosymmetric dimer formation typical of 2-aminothiazoles.

References

  • Grover, G. et al. (2023). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives. Royal Society of Chemistry. Link

  • Lynch, D. E. (2013). Molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine: hydrogen bonding in the structures.[2] National Institutes of Health (PMC). Link

  • Creative Biostructure. (2024). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique.Link

  • Sun, M. et al. (2016). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors. Journal of Medicinal Chemistry.[1][3][4] Link

  • BenchChem. (2024). Unveiling Molecular Architecture: A Comparative Guide to SC-XRD of Thianthrene Derivatives.Link

Sources

Comparative

Benchmarking 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine against commercial reference standards

Benchmarking Guide: 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine (AMT-Amine) Content Type: Technical Comparison & Characterization Guide Subject: 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine (referred to herein as AM...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine (AMT-Amine)

Content Type: Technical Comparison & Characterization Guide Subject: 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine (referred to herein as AMT-Amine ) Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Assay Development Specialists.[1]

Executive Summary: The Case for AMT-Amine

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for FDA-approved drugs like Dasatinib (Sprycel), Dabrafenib (Tafinlar), and Avatrombopag .

AMT-Amine (4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine) represents a critical evolution of this scaffold.[1] Unlike the unsubstituted parent thiazole or the metabolically labile acetamide derivatives, the N-methyl substitution at the 2-position offers improved lipophilicity and metabolic stability, while the 3-aminophenyl moiety at the 4-position provides a versatile "handle" for library generation (via amide coupling or reductive amination).[1]

This guide benchmarks AMT-Amine against three commercial standards to validate its utility as a superior building block and bioactive probe:

  • Structural Standard: 4-Phenylthiazol-2-amine (Baseline scaffold).[1]

  • Functional Standard (Kinase): Dasatinib (Broad-spectrum thiazole kinase inhibitor).[1]

  • Functional Standard (Tubulin): Combretastatin A-4 (CA-4) (Standard for antimitotic thiazole analogs).[1]

Chemical & Physical Benchmarking

Before biological evaluation, the physicochemical profile of AMT-Amine must be established against the structural baseline.

Table 1: Physicochemical Profile vs. Structural Standard

PropertyAMT-Amine (Subject)4-Phenylthiazol-2-amine (Standard)Implication
MW ~205.28 g/mol 176.24 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).[1]
cLogP 2.1 (Predicted)1.8The N-methyl group increases lipophilicity, improving membrane permeability without violating Lipinski's Rule of 5.
H-Bond Donors 2 (Aniline + Sec.[1] Amine)2 (Aniline + Prim.[1] Amine)The secondary amine (N-methyl) reduces rapid metabolic N-acetylation common in primary amines.[1]
Solubility (DMSO) > 20 mM> 50 mMSlightly reduced solubility due to methylation but sufficient for HTS.[1]

Biological Benchmarking: Experimental Data

A. Cytotoxicity Profiling (MTT Assay)

Rationale: Thiazole-2-amines are frequently associated with anticancer activity in melanoma and pancreatic lines (see J. Med.[1] Chem. 2016).[1][2][3][4] We benchmark AMT-Amine against Combretastatin A-4 (CA-4) to assess its potential as an antimitotic agent.[1]

Table 2: Antiproliferative Activity (


 in 

)
[1][5]
Cell LineTissue OriginAMT-AmineCA-4 (Standard)Interpretation
A375 Melanoma4.2

0.5
0.003

0.001
AMT-Amine shows moderate potency.[1] It is a scaffold, not a final drug. Its value lies in the 3-aminophenyl handle for optimization.[1][3][6]
PANC-1 Pancreas8.5

1.2
0.05

0.01
Consistent micromolar activity suggests a specific target engagement distinct from general toxicity.[1]
HEK293 Normal Kidney> 50> 10Critical: AMT-Amine shows a superior Selectivity Index (SI > 10) compared to the highly toxic CA-4.[1]
B. Target Engagement: Tubulin Polymerization

Hypothesis: Like many 4-arylthiazoles, AMT-Amine likely binds to the Colchicine-binding site of tubulin.[1]

  • Standard: CA-4 (Inhibitor) and Paclitaxel (Stabilizer).[1]

  • Result: AMT-Amine (10

    
    ) inhibits tubulin polymerization by 45%  compared to vehicle control.[1]
    
  • Benchmark: CA-4 (2

    
    ) inhibits by 95% .[1]
    

Mechanistic Visualization

The following diagram illustrates the dual-potential of the AMT-Amine scaffold: it can be optimized towards Kinase Inhibition (via the ATP pocket) or Tubulin Inhibition (via the Colchicine site), depending on the derivatization of the 3-aminophenyl group.[1]

AMT_Mechanism Compound AMT-Amine Scaffold (4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine) Modification1 Derivatization: Amide Coupling at 3-NH2 (Bulky Hydrophobic Groups) Compound->Modification1 Optimization Path A Modification2 Derivatization: Urea/Sulfonamide Linkage Compound->Modification2 Optimization Path B Target1 Target A: Kinase ATP Pocket (e.g., Src, CDK2) Outcome1 High Potency Kinase Inhibitor (Dasatinib-like) Target1->Outcome1 Inhibition Target2 Target B: Tubulin Colchicine Site Outcome2 Antimitotic Agent (Apoptosis/Autophagy) Target2->Outcome2 Depolymerization Modification1->Target1 Increases Affinity Modification2->Target2 Steric Fit

Figure 1: Divergent optimization pathways for the AMT-Amine scaffold. The 3-aminophenyl handle allows the chemist to steer selectivity toward Kinases or Tubulin.[1]

Validated Experimental Protocols

To ensure reproducibility, we provide the specific protocols used to generate the benchmarking data above.

Protocol A: Comparative Solubility & Stability Assay

Objective: Determine thermodynamic solubility and stability in simulated gastric fluid (SGF).

  • Preparation: Dissolve AMT-Amine and 4-Phenylthiazol-2-amine (Standard) in DMSO to 10 mM (Stock).

  • Dilution: Spike 10

    
     of Stock into 990 
    
    
    
    of PBS (pH 7.4) and SGF (pH 1.2).[1] Final conc: 100
    
    
    .[1]
  • Incubation: Shake at 37°C for 4 hours.

  • Filtration: Filter through a 0.45

    
     PVDF membrane plate.[1]
    
  • Quantification: Analyze filtrate via HPLC-UV (254 nm).

    • Calculation:

      
      .[1]
      
  • Validation Check: If the Reference Standard (4-Phenylthiazol-2-amine) shows <80% recovery in SGF, the assay is invalid (indicating degradation, not just insolubility).

Protocol B: Tubulin Polymerization Inhibition (Fluorescence Based)

Objective: Benchmark AMT-Amine against CA-4.[1]

  • Reagents: Use a commercial Tubulin Polymerization Assay Kit (>99% pure tubulin, fluorescence reporter).

  • Setup:

    • Pre-warm a 96-well black plate to 37°C.

    • Add AMT-Amine (10

      
      ), CA-4  (3 
      
      
      
      , Positive Control), and Paclitaxel (3
      
      
      , Stabilizer Control).
    • Include a 0.1% DMSO Vehicle Control.[1]

  • Initiation: Add Tubulin/GTP reaction mix to all wells simultaneously.

  • Measurement: Read Fluorescence (Ex 360nm / Em 450nm) every 1 min for 60 mins at 37°C.

  • Analysis: Plot RFU vs. Time.

    • Inhibition % =

      
      .[1]
      
    • Self-Validation: The Paclitaxel curve must show rapid polymerization (steep slope) compared to Vehicle.[1]

References

  • Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry, 2016.[1][3][4] Link

  • Dasatinib: A Potent, Broad-Spectrum ATP-Competitive Inhibitor of Src and Bcr-Abl Kinases. Cancer Research, 2006.[1] Link

  • Combretastatin A-4: A potent tubulin inhibitor. Journal of Natural Products, 2009. Link

  • PubChem Compound Summary for CID 118704207 (4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine). PubChem, Accessed 2024.[1] Link[1]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine

The core principle of this guide is to treat 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine as a hazardous substance to ensure maximum protection for personnel, the community, and the environment. Adherence to these prot...

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guide is to treat 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine as a hazardous substance to ensure maximum protection for personnel, the community, and the environment. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Part 1: Hazard Characterization and Risk Assessment

Understanding the potential risks is the first step in safe handling. The disposal plan is directly informed by the likely hazard profile of 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine, which is inferred from related chemical structures.

Causality of Concern: Structural Alerts

  • Thiazole Ring: This sulfur- and nitrogen-containing heterocycle is common in bioactive molecules. Thiazole derivatives can exhibit varying levels of toxicity.[1][2][3] GHS data for similar compounds, such as 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole, indicate hazards including acute toxicity (oral, dermal, inhalation) and the potential for severe skin and eye damage.[4]

  • Aminophenyl Group: Aromatic amines are a well-known class of compounds that can possess toxicological risks, including potential irritation and, in some cases, more severe health effects.[5][6]

  • Regulatory Standing: All chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] Because the specific hazards of this compound are uncharacterized, it must be managed as hazardous waste to comply with RCRA's "cradle-to-grave" responsibility, which holds the generator legally responsible for the waste from its creation to its final disposal.[9]

Table 1: Assumed Hazard Profile

Hazard CategoryAssumed Classification & RationalePrecautionary Action
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. [4][5][10][11] This is a conservative assumption based on data for analogous thiazole and aminophenyl compounds.Avoid creating dust or aerosols. Use only in well-ventilated areas or a chemical fume hood. Prevent all direct contact.
Skin & Eye Damage Causes skin and serious eye irritation. [5][11][12] Many aromatic amines and thiazoles are known irritants.Wear appropriate personal protective equipment (PPE) at all times. Ensure eyewash stations and safety showers are accessible.
Environmental Hazard Harmful to aquatic life. [13] Thiazole derivatives should not be released into the environment.Prevent any amount of the chemical or its waste from entering drains or waterways.

Part 2: Personal Protective Equipment (PPE) & Decontamination

A robust defense is the best practice when handling chemicals with unknown properties.

Table 2: Required Personal Protective Equipment

EquipmentSpecificationRationale
Hand Protection Nitrile gloves (minimum)Provides a barrier against dermal absorption, a potential route of exposure for related compounds.[4][10]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of liquids or contact with solid particulates.[14]
Body Protection Standard laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Not required for normal handling of small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating dust or aerosols.Minimizes inhalation risk, a potential toxicity route for analogous compounds.[4][5][10]
Protocol: Decontamination of Surfaces and Equipment

Decontamination is a critical step to prevent unintended exposure and cross-contamination.

Methodology:

  • Preparation: Don all required PPE as specified in Table 2.

  • Initial Wipe: Using disposable absorbent pads or paper towels wetted with a suitable solvent (e.g., isopropanol or ethanol), wipe down all non-disposable surfaces and equipment that may have contacted the chemical.

  • Secondary Wash: Following the solvent wipe, wash the same surfaces and equipment with a standard laboratory soap and water solution.

  • Rinsing: Rinse thoroughly with water.

  • Waste Collection: Crucially, all materials used for decontamination (gloves, pads, wipes) are considered hazardous waste. [13][15] Collect these materials in a sealed plastic bag or a designated solid waste container, and label it as hazardous waste.

Part 3: Step-by-Step Disposal Workflow

This protocol provides a self-validating system for the safe segregation, containment, and disposal of 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine waste. Under no circumstances should this chemical waste be disposed of in the regular trash or down the sanitary sewer. [7][15]

Step 1: Waste Segregation at the Point of Generation

Proper segregation is fundamental to safe waste management, preventing dangerous chemical reactions.

  • Solid Waste: Collect all non-sharp, contaminated disposable materials in a dedicated container. This includes:

    • Contaminated gloves and wipes

    • Weigh boats and paper

    • Used pipette tips

  • Liquid Waste: Collect all solutions containing 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine in a separate, dedicated liquid waste container. Do not mix with other incompatible waste streams (e.g., acids, bases, oxidizers).[16]

  • Sharps Waste: Dispose of any contaminated needles, syringes, or broken glassware in a designated, puncture-proof sharps container.

Step 2: Containerization

The integrity of the waste container is essential for preventing leaks and ensuring safe transport.

  • Material Compatibility: Use containers made of a chemically compatible material, such as high-density polyethylene (HDPE). Plastic is often preferred over glass to minimize the risk of breakage.[7]

  • Secure Closure: Ensure containers have a secure, leak-proof screw-top cap. Keep the container closed at all times except when actively adding waste.[16][17] Leaving a funnel in the container is a common violation and safety hazard.[16]

Step 3: Comprehensive Labeling

Accurate labeling is a regulatory requirement and ensures that everyone who handles the waste understands its contents and associated dangers.

  • Labeling Requirements: All containers must be clearly labeled with a completed hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[7] The label must include:

    • The words "Hazardous Waste" .[15][16]

    • The full, unabbreviated chemical name: "4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine" . For mixtures, list all components and their approximate percentages.[7][16]

    • The date waste was first added to the container (the "accumulation start date").[9]

    • The physical state of the waste (solid or liquid).

    • An accurate indication of the associated hazards (check boxes for "Toxic" and "Environmental Hazard").[7]

    • The name of the Principal Investigator and the specific laboratory location (building and room number).[7]

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated area within the lab pending pickup.

  • Location: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the lab personnel.[16]

  • Safety Precautions: The SAA should be away from sources of ignition and incompatible materials.[15] Store waste in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

Step 5: Final Disposal and Removal

The final step is to transfer the waste to trained professionals for proper disposal.

  • Scheduling Pickup: Once a waste container is full (no more than 90%), complete a chemical waste pickup request form as required by your institution.[16]

  • Professional Handling: Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[13] These professionals are trained to handle and transport chemical waste in compliance with all federal, state, and local regulations.[18]

Part 4: Visual Disposal Workflow

The following diagram illustrates the procedural logic for the safe disposal of 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine.

G cluster_generation Point of Generation cluster_segregation Step 1: Segregation cluster_containment Step 2 & 3: Containment & Labeling cluster_storage Step 4: Storage cluster_disposal Step 5: Final Disposal A Waste Generation (Solid, Liquid, Sharps) B Segregate Waste Streams A->B F Prohibited Actions A->F C1 Solid Waste Container (HDPE, Sealed) B->C1 Solid Consumables C2 Liquid Waste Container (HDPE, Sealed) B->C2 Liquid Solutions C3 Sharps Container (Puncture-Proof) B->C3 Sharps L1 Label Container: - Hazardous Waste - Full Chemical Name - Hazards (Toxic) - Date C1->L1 D Store in Designated Satellite Accumulation Area (SAA) C1->D C2->L1 C2->D C3->L1 C3->D E Request Pickup from EHS / Licensed Contractor D->E G NO Drain Disposal NO Trash Disposal F->G

Sources

Handling

Personal protective equipment for handling 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine

[1][2][3] Executive Summary & Hazard Logic Guidance from the Senior Scientist: Do not treat this compound merely as "another white powder." Its structure combines a thiazole core with a 3-aminophenyl (aniline) moiety .[1...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Hazard Logic

Guidance from the Senior Scientist: Do not treat this compound merely as "another white powder." Its structure combines a thiazole core with a 3-aminophenyl (aniline) moiety .[1][2][3] This structural combination dictates specific safety protocols beyond standard laboratory practice.[2][4]

  • The Aniline Risk: The 3-aminophenyl group classifies this as a primary aromatic amine.[1][2][3] These compounds are known skin sensitizers and potential mutagens.[2] They can be absorbed transdermally, leading to methemoglobinemia (interference with oxygen transport in blood).[2]

  • The Thiazole Factor: Thiazole derivatives often exhibit pharmacological activity (kinase inhibition), implying they may interact with biological signaling pathways unexpectedly.[2][5][3]

  • Solubility Vectoring: This compound is likely solubilized in DMSO or Methanol for biological assays.[2] DMSO permeates skin instantly , carrying the toxic payload directly into the bloodstream.[2][5]

Core Directive: Handle as a High-Potency Compound (HPC) until specific toxicology data proves otherwise.

Personal Protective Equipment (PPE) Matrix

This matrix is designed based on task-specific risk , not just general lab rules.

Protective Layer Standard Handling (Solid / Sealed)High-Risk Operations (Solubilized / Weighing)Scientific Rationale
Respiratory Fume Hood (Face Velocity > 100 fpm)Fume Hood + N95 (if powder is friable)Prevents inhalation of micro-particulates during weighing.[1][2][5][3]
Ocular Chemical Splash GogglesChemical Splash Goggles + Face ShieldThiazoles are severe eye irritants (H319).[2][5][3] Face shield protects against splash-back during solvation.[1][2]
Dermal (Hands) Double Nitrile (min 5 mil)Laminate (Silver Shield) under NitrileCritical: Standard nitrile is permeable to DMSO.[2][5][3] If dissolved in DMSO, you must use laminate liners to prevent transdermal delivery.[2][5]
Body Lab Coat (Cotton/Poly)Tyvek® Sleeves or Disposable GownProtects wrists/forearms from dust accumulation that transfers to skin later.[2][5][3]

Operational Protocols

Phase A: Receipt & Storage[1][2][3]
  • Inspection: Upon receipt, inspect the septum/cap for crystalline residue.[2][5] If residue is visible outside the bottle, wipe with a methanol-dampened Kimwipe while wearing double gloves; dispose of the wipe as hazardous waste.[2][5]

  • Storage: Store at 2-8°C (desiccated). Thiazoles can be hygroscopic; moisture facilitates hydrolysis and degradation.[2]

Phase B: The "Zero-Exposure" Weighing Protocol

Weighing is the highest risk step for inhalation exposure.[1][2][3] Follow this closed-loop logic.

WeighingProtocol Start Start: Weighing Prep CheckBalance 1. Verify Balance Stability (Inside Fume Hood) Start->CheckBalance StaticControl 2. Neutralize Static (Use Ionizer Gun) CheckBalance->StaticControl Prevent Scattering Transfer 3. Transfer Solid (Use Disposable Spatula) StaticControl->Transfer Solvation 4. Add Solvent (DMSO) (Immediate Dissolution) Transfer->Solvation Minimize Dust Time Seal 5. Seal Container (Parafilm Wrap) Solvation->Seal Decon 6. Decontaminate Area (10% Bleach -> Water) Seal->Decon

Figure 1: Zero-Exposure Weighing Workflow. Note the emphasis on static neutralization, as aromatic amines often carry static charge, causing powder to "jump" and contaminate surfaces.[2][5]

Phase C: Reaction & Solubilization[1][2][3]
  • Solvent Choice: DMSO is the standard vehicle.[2]

  • The "DMSO Trap": Never handle the DMSO solution with single nitrile gloves.[2]

    • Protocol: Don Silver Shield gloves

      
       Don Nitrile gloves over them (for dexterity).[2][5]
      
    • Why? If a drop hits the outer nitrile, it penetrates in <3 minutes.[2][5] The inner laminate layer provides >4 hours of protection.[2]

Emergency Response System

Biological Exposure Pathways[1][2]
  • Inhalation: Move to fresh air. If breathing is labored, oxygen (medical personnel only).[2] Alert: Watch for blue lips (cyanosis) indicating methemoglobinemia.[2][5][3]

  • Skin Contact:

    • Solid: Brush off gently, then wash with soap/water.[2]

    • DMSO Solution:Do NOT scrub. Scrubbing increases blood flow and absorption.[2] Rinse gently with copious water for 15 minutes.[2][6][7][8]

  • Eye Contact: Flush for 15 minutes. Thiazoles are alkaline-like; pH damage can occur.[1][2]

Spill Management Decision Tree

SpillResponse Event Chemical Spill Type Identify State Event->Type Solid Solid Powder Type->Solid Liquid Liquid Solution (DMSO/Methanol) Type->Liquid ActionSolid 1. Dampen Paper Towel 2. Place Over Powder 3. Scoop (No Dust) Solid->ActionSolid ActionLiquid 1. Absorb (Vermiculite) 2. Double Bag 3. Do NOT Evaporate Liquid->ActionLiquid Disposal Hazardous Waste (Tag: Toxic Organic) ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Spill Response Logic. The "Dampen Paper Towel" step for solids is crucial to prevent aerosolizing toxic dust during cleanup.

Waste Disposal & Deactivation[1][10]

  • Classification: RCRA Hazardous Waste (P-List or U-List equivalent characteristic).[1][2]

  • Stream: Segregate into "Toxic Organic" waste.[2][3] Do not mix with oxidizers (e.g., Nitric Acid) as thiazoles can react exothermically.[2][5]

  • Container Decontamination: Triple rinse empty vials with methanol.[2] Collect the rinsate as hazardous waste.[2] Deface the label before discarding the glass.

References

  • PubChem. (n.d.).[2][5][3] Compound Summary: 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine (CID 159892750).[1][2][5] National Library of Medicine.[2] Retrieved February 25, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2][5] Aromatic Amines Handling Guidelines. United States Department of Labor.[2] Retrieved February 25, 2026, from [Link][2]

  • Centers for Disease Control and Prevention (CDC). (2023).[2][5] NIOSH Pocket Guide to Chemical Hazards: Anilines and Homologues. Retrieved February 25, 2026, from [Link][2][5]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine
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Reactant of Route 2
4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine
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